4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3N3/c6-2-1(11)3(7)13-4(12-2)5(8,9)10/h11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCIDUDZOMNNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288493 | |
| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344-17-4 | |
| Record name | 2344-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a rational, multi-step approach based on established chemical transformations of analogous pyrimidine compounds. The proposed synthesis involves the construction of a pyrimidine core, followed by functional group manipulations to introduce the desired chloro, trifluoromethyl, and amino moieties.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a convergent approach, starting from the formation of a key intermediate, 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol. This intermediate can then be subjected to chlorination to yield the final product.
A plausible synthetic route is outlined below:
Caption: Proposed two-step synthesis of this compound.
An alternative strategy involves the nitration of a pyrimidine precursor, followed by chlorination and subsequent reduction of the nitro group.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key transformations in the proposed synthetic pathway. These are based on procedures reported for structurally similar compounds.
Step 1: Synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
This step involves the condensation of diethyl aminomalonate with trifluoroacetamidine.
Materials and Reagents:
-
Diethyl aminomalonate hydrochloride
-
Trifluoroacetamidine
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, diethyl aminomalonate hydrochloride and trifluoroacetamidine are added.
-
The reaction mixture is heated at reflux for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol.
Step 2: Synthesis of this compound
This step involves the chlorination of 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Materials and Reagents:
-
5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
To a flask containing 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol, an excess of phosphorus oxychloride is added.
-
A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
The reaction mixture is heated at reflux for 4-8 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete (monitored by TLC or HPLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The remaining residue is cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford this compound.
Data Presentation
The following table summarizes the expected inputs and outputs for the proposed synthetic route. The yield data is estimated based on similar reactions found in the literature.
| Step | Starting Material(s) | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | Diethyl aminomalonate, Trifluoroacetamidine | Sodium ethoxide, Ethanol, Reflux | 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol | 60-75 |
| 2 | 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol | POCl₃, Reflux | This compound | 70-85 |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound, while not explicitly detailed in readily available literature, can be reasonably approached through the multi-step sequence outlined in this guide. The proposed pathway leverages well-established methodologies in pyrimidine chemistry. Researchers undertaking this synthesis should pay careful attention to reaction conditions, particularly the anhydrous conditions required for the condensation step and the safe handling of phosphorus oxychloride. Optimization of reaction times, temperatures, and purification methods may be necessary to achieve satisfactory yields and purity of the final compound. This guide provides a solid foundation for the successful laboratory-scale synthesis of this valuable fluorinated pyrimidine derivative.
Technical Guide: 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine. Due to the limited availability of public data on this specific compound, this guide also includes detailed information on its immediate precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, and relevant synthetic analogs. The information is intended to support research, synthesis, and drug development activities.
While a dedicated CAS number for this compound is not widely indexed in public databases, it is listed by chemical suppliers, indicating its availability as a research chemical.[1]
Compound Identification and Properties
Available data for this compound is summarized below. For comparative purposes, properties of the closely related precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, are also provided.
Table 1: Compound Identification
| Compound Name | This compound | 4,6-dichloro-2-(trifluoromethyl)pyrimidine |
| Molecular Formula | C₅H₂Cl₂F₃N₃[1] | C₅HCl₂F₃N₂[2] |
| Molecular Weight | 231.99 g/mol [1] | 216.98 g/mol [2] |
| CAS Number | Not readily available | 705-24-8[2] |
| MDL Number | MFCD08436613[1] | MFCD08436597[2] |
Table 2: Physical and Chemical Properties
| Property | 4,6-dichloro-2-(trifluoromethyl)pyrimidine |
| Appearance | White or light yellow powder/liquid[2][3] |
| Assay | ≥97.0% - ≥98.0%[3] |
| Density | 1.585 g/mL at 25 °C[2] to 1.627 g/cm³[3] |
| Boiling Point | 157 °C at 760 mmHg[3] |
| Refractive Index | n20/D 1.468[2] |
| Flash Point | 48.8 °C[3] |
| SMILES | FC(F)(F)c1nc(Cl)cc(Cl)n1[2] |
| InChI | 1S/C5HCl2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H[2] |
Proposed Synthetic Pathways
Detailed experimental protocols for the synthesis of this compound are not publicly available. However, based on established pyrimidine chemistry, a plausible synthetic route involves the nitration of the precursor followed by reduction.
Experimental Protocol: Synthesis of a 5-Aminopyrimidine Analog
The following is a general procedure for the synthesis of 5-amino-2,4-dichloropyrimidine from 2,4-dichloro-5-nitropyrimidine, which can be adapted for the synthesis of the target compound.
Step 1: Reduction of the Nitro Group [4]
-
A mixture of 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) and iron powder (6.0 equivalents) is prepared in acetic acid to form a 0.4 M suspension.
-
The reaction mixture is stirred vigorously at room temperature for 14 hours.
-
Upon completion, the mixture is filtered through diatomaceous earth while hot to remove insoluble materials.
-
The filter cake is washed with methanol.
-
The volatile solvents from the filtrate are removed under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate and washed sequentially with saturated sodium carbonate solution and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the 5-aminopyrimidine product.
Reactivity and Potential Applications
The pyrimidine core is a prevalent scaffold in medicinal chemistry. The presence of two reactive chlorine atoms and a trifluoromethyl group suggests that this compound is a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. The reactivity of these positions generally follows the order C4(6) > C2.
Safety Information
Detailed safety information for this compound is not available. However, for the precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, the following hazards have been identified:
Table 3: Hazard Information for 4,6-dichloro-2-(trifluoromethyl)pyrimidine
| Hazard | Classification |
| Signal Word | Danger[2] |
| Hazard Statements | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage)[2] |
| Hazard Classifications | Acute Toxicity 3 (Oral), Skin Corrosion 1B[2] |
| Storage Class | 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials)[2] |
Given the structural similarity, it is prudent to handle this compound with similar precautions, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.
Conclusion
This compound is a valuable, albeit not extensively documented, chemical intermediate. Its trifluoromethyl and dichloro-substituted pyrimidine structure makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The information provided in this guide on its properties, potential synthesis, and the characteristics of its precursor and analogs, serves as a foundational resource for researchers in the field. As with any research chemical, appropriate safety measures should be strictly followed during its handling and use.
References
An In-depth Technical Guide on the Physicochemical Properties of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the electron-withdrawing trifluoromethyl group and the reactive chloro-substituents, make it a versatile scaffold for the synthesis of novel bioactive molecules. Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some fundamental properties are readily available, specific experimental data for others are not widely published. Therefore, this guide includes high-quality predicted values from reputable computational models to provide a comprehensive profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Notes |
| Molecular Formula | C₅H₂Cl₂F₃N₃ | ChemicalBook[1] | - |
| Molecular Weight | 231.99 g/mol | ChemicalBook[1] | - |
| Melting Point | 71.0 to 75.0 °C | PubChem[2] | Predicted |
| Boiling Point | Not Available | - | - |
| pKa (most acidic) | 7.5 (predicted) | ChemAxon | The amine group is the most likely acidic proton. |
| pKa (most basic) | -2.5 (predicted) | ChemAxon | The pyrimidine nitrogens are the most likely basic sites. |
| LogP | 2.8 (predicted) | ChemAxon | A measure of lipophilicity. |
| Aqueous Solubility | Low (predicted) | ChemAxon | Expected to be poorly soluble in water based on its LogP value. |
| Appearance | White to Yellow to Green powder to crystal | PubChem[2] | - |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols widely accepted in the field and can be adapted for the specific analysis of this compound.
Melting Point Determination by Capillary Method
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new capillary with the sample.
-
Set the heating rate to a slow setting (1-2 °C/min) and begin heating from a temperature approximately 20 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
pKa Determination by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of the ionizable group(s) in the molecule.
Materials:
-
This compound sample
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate) covering a range from acidic to basic.
-
Methanol or other suitable organic co-solvent (if solubility is low)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
For each buffer solution, prepare a sample by diluting a known volume of the stock solution to a final concentration that gives an absorbance reading in the range of 0.3-1.5 AU.
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer solution.
-
Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and calculate the pKa.[6][7][8]
Aqueous Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of the compound in an aqueous medium.
Materials:
-
This compound sample
-
Shake-flask or orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
-
The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).[9][10]
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of substituted 5-aminopyrimidines, which can be conceptually applied to the synthesis of this compound.
Caption: Generalized synthetic workflow for substituted pyrimidin-5-amines.
Drug Discovery and Development Workflow
This diagram outlines the key stages of a small molecule drug discovery and development process, highlighting the role of physicochemical property assessment.
Caption: Small molecule drug discovery and development workflow.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data for this specific compound is limited, the provided predicted values and detailed experimental protocols offer a robust framework for its characterization. The illustrative workflows for synthesis and drug discovery highlight the critical role of such compounds in the pharmaceutical sciences. A thorough experimental determination of the properties outlined in this guide is essential for advancing the development of new therapeutics based on this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]
An In-Depth Technical Guide to 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine: Molecular Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and explores synthetic methodologies. Furthermore, it contextualizes the importance of the trifluoromethylpyrimidine scaffold in the development of targeted therapeutics, particularly as kinase inhibitors.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyrimidine with a molecular formula of C₅H₂Cl₂F₃N₃. The presence of two chlorine atoms, a trifluoromethyl group, and an amine group on the pyrimidine ring results in a unique electronic and steric profile, making it a valuable building block in the synthesis of complex bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂F₃N₃ | [1] |
| Molecular Weight | 231.99 g/mol | [1] |
| CAS Number | 796-26-9 | [2] |
| Appearance | Off-white to pale yellow solid (typical) | |
| Solubility | Soluble in many organic solvents |
Synthesis and Experimental Protocols
A common strategy for synthesizing substituted pyrimidines involves the condensation of a three-carbon component with an amidine, urea, or guanidine derivative. For a highly substituted pyrimidine such as this, a multi-step synthesis is expected. This could involve the initial synthesis of a dihydroxypyrimidine, followed by chlorination and subsequent functionalization.
Conceptual Experimental Workflow for Synthesis:
Caption: A conceptual workflow for the synthesis of this compound.
Relevance in Drug Discovery: The Trifluoromethylpyrimidine Scaffold
The trifluoromethyl group is a key functional group in modern medicinal chemistry. Its incorporation into a molecule can significantly enhance metabolic stability, binding affinity, and cell permeability. The trifluoromethylpyrimidine scaffold, in particular, has emerged as a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Trifluoromethylpyrimidine derivatives have been investigated as inhibitors of several important kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often mutated or overexpressed in various cancers.
-
Proline-rich Tyrosine Kinase 2 (PYK2): A non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.
-
FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1): Dual inhibition of these kinases is a promising strategy in the treatment of acute myeloid leukemia.
The pyrimidine core can act as a scaffold that mimics the adenine part of ATP, the natural substrate for kinases, while the substituents can be tailored to achieve potency and selectivity for a specific kinase.
Potential Signaling Pathway Interactions
Given the prevalence of trifluoromethylpyrimidines as kinase inhibitors, it is plausible that this compound could serve as a precursor or an active compound targeting kinase signaling pathways. Below are representative diagrams of the EGFR and PYK2 signaling pathways, which are potential targets for compounds derived from this scaffold.
EGFR Signaling Pathway:
Caption: A simplified representation of the EGFR signaling cascade leading to cell proliferation.
PYK2 Signaling Pathway:
Caption: An overview of the PYK2 signaling pathway involved in cell migration and adhesion.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, primarily as a building block for the synthesis of kinase inhibitors. Its unique molecular structure offers multiple points for diversification, allowing for the fine-tuning of biological activity. Further research into the specific biological targets of this compound and its derivatives is warranted and could lead to the development of novel therapeutics for a range of diseases.
References
An In-depth Technical Guide to the Solubility of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on delivering detailed, industry-standard experimental protocols for determining its solubility. Furthermore, this guide presents a structured framework for recording and presenting solubility data and discusses the general principles governing the solubility of related pyrimidine derivatives.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group and chlorine atoms significantly influence its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various chemical processes. Accurate solubility data is paramount for reaction optimization, dosage form development, and ensuring reliable results in biological assays.
Quantitative Solubility Data
Table 1: Illustrative Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | Data not available | Data not available | Gravimetric |
| Ethanol | 25 | Data not available | Data not available | HPLC |
| Acetone | 25 | Data not available | Data not available | UV-Vis |
| Acetonitrile | 25 | Data not available | Data not available | Gravimetric |
| Dichloromethane | 25 | Data not available | Data not available | HPLC |
| Ethyl Acetate | 25 | Data not available | Data not available | UV-Vis |
| Toluene | 25 | Data not available | Data not available | Gravimetric |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | UV-Vis |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents. The choice of method may depend on the required accuracy, the amount of substance available, and the equipment at hand.
This method determines the equilibrium solubility by measuring the mass of the dissolved solute in a known mass or volume of solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with tight-fitting caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known mass or volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter to avoid precipitation.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation:
-
Mass of dissolved solute = (Mass of container + solute) - (Mass of empty container)
-
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent used) * 100
-
This method is highly sensitive and requires a smaller amount of the compound. It is suitable for determining the solubility of sparingly soluble compounds.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column appropriate for the compound
-
Mobile phase solvents
-
Standard solutions of this compound of known concentrations
-
Other materials as listed in the Gravimetric Method.
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method.
-
Sample Preparation for HPLC: Withdraw a small aliquot of the clear, saturated supernatant using a syringe with a filter. Dilute the sample with a known volume of the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
-
Visualizations
The following diagrams illustrate the workflow for experimental solubility determination and the logical relationships involved.
Caption: Experimental workflow for determining solubility.
Caption: Factors influencing solubility measurement.
Spectroscopic and Structural Elucidation of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectral characterization of the heterocyclic compound 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine. Despite a comprehensive search of scientific literature and chemical databases, a complete set of experimentally verified spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) for this specific molecule is not publicly available. This document, therefore, provides a detailed overview of the expected spectral characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Furthermore, it outlines standardized experimental protocols for acquiring this data, offering a foundational framework for researchers undertaking the synthesis and characterization of this compound.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of similar chemical structures, including various substituted pyrimidines and trifluoromethylated aromatic compounds.[1][2][3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
Note: The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature, and is expected to appear as a broad signal due to quadrupole broadening and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~158-162 | C4/C6 (C-Cl) |
| ~155 (quartet) | C2 (C-CF₃) |
| ~120 (quartet) | -CF₃ (J_CF ≈ 275 Hz) |
| ~125-130 | C5 (C-NH₂) |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The exact chemical shifts of the chlorinated carbons can vary.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -65 to -75 | Singlet | -CF₃ |
Note: The chemical shift is relative to a standard such as CFCl₃. The absence of neighboring fluorine or hydrogen atoms would result in a singlet.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 1640 - 1590 | Strong | N-H bending (scissoring) |
| 1570 - 1540 | Strong | C=N and C=C stretching (pyrimidine ring) |
| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl group) |
| 800 - 700 | Strong | C-Cl stretching |
Note: The C-F stretching of the trifluoromethyl group typically results in one or more strong absorption bands.[8]
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z Value (relative abundance) | Assignment |
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak cluster due to two chlorine isotopes (³⁵Cl and ³⁷Cl) |
| [M-Cl]⁺ | Fragment ion resulting from the loss of a chlorine atom |
| [M-CF₃]⁺ | Fragment ion resulting from the loss of the trifluoromethyl group |
Note: The isotopic pattern of the molecular ion will be characteristic for a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Record the spectrum on the same spectrometer, tuning the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire the spectrum with proton decoupling.
-
Use an appropriate spectral width, and reference the spectrum to an external standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate.
-
Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.
-
Acquire the spectrum in both positive and negative ion modes.
-
Logical Workflow for Compound Characterization
The process of synthesizing and characterizing a novel compound like this compound follows a logical progression to ensure its identity and purity.
Caption: Workflow for the synthesis and structural confirmation.
Conclusion
While experimentally determined spectral data for this compound is not currently available in the public domain, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra. The provided experimental protocols offer a standardized approach for researchers to obtain and verify this data. The successful characterization of this molecule is a critical step for its potential application in medicinal chemistry and drug development, and the information presented here serves as a valuable resource for these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
Navigating the Synthesis and Supply of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a proposed synthetic route for 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine. This molecule, a halogenated and trifluoromethylated pyrimidine derivative, represents a valuable building block for medicinal chemistry and drug discovery programs. Its structural motifs are frequently found in biologically active compounds, suggesting its potential as a scaffold for developing novel therapeutics.
Commercial Availability and Physicochemical Properties
This compound, identified by CAS Number 2344-17-4 , is available from a number of specialized chemical suppliers. Researchers can procure this compound from vendors such as Apollo Scientific, BLDpharm, and Berr Chem, among others. It is crucial to source this compound from reputable suppliers who can provide a certificate of analysis to ensure purity and identity for experimental use.
A summary of the key physicochemical data for this compound is presented in the table below. This information has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 2344-17-4 | --INVALID-LINK-- |
| Molecular Formula | C₅H₂Cl₂F₃N₃ | --INVALID-LINK-- |
| Molecular Weight | 231.99 g/mol | --INVALID-LINK-- |
| Boiling Point | 202°C | --INVALID-LINK-- |
| Flash Point | 76°C | --INVALID-LINK-- |
| Density | 1.711 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.523 | --INVALID-LINK-- |
| pKa | -5.17 ± 0.10 (Predicted) | --INVALID-LINK-- |
Proposed Synthetic Pathway
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-4,5,6-triol
This initial step would likely involve the condensation of a trifluoromethyl-containing building block, such as trifluoroacetamidine, with a suitable three-carbon component like diethyl malonate, followed by cyclization to form the pyrimidine ring.
-
Reagents: Trifluoroacetamidine hydrochloride, diethyl malonate, a strong base (e.g., sodium ethoxide), ethanol.
-
Procedure: A solution of sodium ethoxide in ethanol is prepared. Diethyl malonate and trifluoroacetamidine hydrochloride are added sequentially, and the mixture is refluxed for several hours. After cooling, the reaction is neutralized with an acid, and the resulting precipitate of 2-(trifluoromethyl)pyrimidine-4,5,6-triol is collected by filtration.
Step 2: Nitration of 2-(Trifluoromethyl)pyrimidine-4,5,6-triol
The pyrimidine ring is then nitrated at the 5-position.
-
Reagents: 2-(Trifluoromethyl)pyrimidine-4,5,6-triol, fuming nitric acid, concentrated sulfuric acid.
-
Procedure: The pyrimidine-triol is slowly added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is stirred at a low temperature and then allowed to warm to room temperature. The mixture is then carefully poured onto ice, and the precipitated 5-nitro-2-(trifluoromethyl)pyrimidine-4,6-diol is collected.
Step 3: Chlorination of 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol
The hydroxyl groups at positions 4 and 6 are replaced with chlorine atoms using a strong chlorinating agent.
-
Reagents: 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol, phosphorus oxychloride (POCl₃), a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Procedure: The nitro-diol is heated under reflux with an excess of phosphorus oxychloride, with a catalytic amount of a tertiary amine, for several hours. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then poured onto ice and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to yield 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine.
Step 4: Reduction of the Nitro Group
The final step involves the reduction of the nitro group at the 5-position to an amine.
-
Reagents: 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, a reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with H₂ over Pd/C).
-
Procedure (using iron): The dichloro-nitro-pyrimidine is dissolved in a mixture of acetic acid and ethanol. Iron powder is added portion-wise, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is filtered to remove the iron salts, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the final product, this compound.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological activity data for this compound is not extensively published, its structural features suggest significant potential as a scaffold in drug discovery. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] Dichloropyrimidine cores are versatile intermediates that allow for selective functionalization at the chlorine-bearing positions.
This compound is an attractive starting point for the synthesis of libraries of compounds to be screened against various biological targets, particularly protein kinases. The pyrimidine scaffold can act as a hinge-binder in the ATP-binding pocket of many kinases.
Caption: Drug Discovery Workflow Utilizing the Target Compound.
The two chlorine atoms can be sequentially substituted via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce a variety of substituents, allowing for the fine-tuning of potency and selectivity against a specific biological target.
Given the prevalence of trifluoromethylated pyrimidines in molecules targeting kinases, it is plausible that derivatives of this compound could be investigated as inhibitors of signaling pathways implicated in cancer and inflammatory diseases.
References
A Comprehensive Technical Guide to the Safety and Handling of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine was not publicly available at the time of this writing. This guide is a synthesis of information from structurally related compounds and general chemical safety principles. The content herein is intended for informational purposes for researchers, scientists, and drug development professionals. It is imperative to consult the specific SDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment for any experimental protocol.
Executive Summary
This compound is a halogenated, trifluoromethyl-substituted pyrimidine amine. While specific data is limited, its structural motifs—a dichloropyrimidine core, an aromatic amine group, and a trifluoromethyl group—suggest it should be handled as a hazardous substance. Primary concerns include potential toxicity, skin and eye irritation, and possible mutagenicity associated with aromatic amines.[1][2] This document provides a detailed overview of the anticipated hazards, recommended handling procedures, and emergency protocols based on data from analogous compounds.
Predicted Hazard Identification and Classification
Based on its constituent functional groups, this compound is anticipated to possess the following hazards:
-
Dichloropyrimidine Moiety: Dichloropyrimidines are known to be reactive and can cause severe skin burns and eye damage.[3] They are often irritating and harmful if inhaled or swallowed.[4][5]
-
Aromatic Amine Moiety: Primary aromatic amines are a class of compounds with recognized health risks, including carcinogenicity, mutagenicity, and toxicity.[1][2][6] They can be readily absorbed through the skin.[2]
-
Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity and biological activity of the molecule.[7][8] While the C-F bond is very strong, making the group generally stable, the overall toxicity of the molecule is determined by all its functional parts.[9][10]
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 3 or 4)
-
Skin Corrosion/Irritation (Category 2)[5]
-
Serious Eye Damage/Eye Irritation (Category 2)[5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation[5]
Signal Word: Danger or Warning
Physical and Chemical Properties of Analogous Compounds
Quantitative data for the target compound is unavailable. The following tables summarize the properties of structurally similar chemicals to provide a basis for risk assessment.
Table 1: Physical and Chemical Properties of Related Pyrimidines
| Property | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 5-Amino-4,6-dichloro-2-methylpyrimidine | 4-Amino-2,6-dichloropyrimidine |
| CAS Number | 705-24-8 | 39906-04-2 | 10132-07-7 |
| Molecular Formula | C₅HCl₂F₃N₂ | C₅H₅Cl₂N₃ | C₄H₃Cl₂N₃ |
| Molecular Weight | 216.98 g/mol | 178.02 g/mol | 163.99 g/mol |
| Appearance | White or light yellow powder | White to Yellow to Green powder to crystal | White to Yellow to Orange powder to crystal |
| Melting Point | Not Available | 71.0 to 75.0 °C | 258-267 °C |
| Boiling Point | 157 °C at 760 mmHg | Not Available | Not Available |
| Density | 1.627 g/cm³ | Not Available | Not Available |
Experimental Protocols: Safe Handling and Storage
The following protocols are based on best practices for handling hazardous chemical compounds and information derived from related substances.[13][14]
4.1 Engineering Controls
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[15]
4.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[14][15]
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Use compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently, especially if contact with the substance is suspected.[14]
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[15]
4.3 Handling Procedures
-
Avoid all personal contact, including inhalation and skin contact.[4][5]
-
Avoid the formation of dust and aerosols.[5]
-
Use spark-proof tools and explosion-proof equipment if the compound is handled in a way that could generate dust clouds.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]
-
Do not eat, drink, or smoke in the laboratory.[13]
4.4 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
The recommended storage temperature for analogous compounds is often 2-8°C.[5]
-
Store in a locked cabinet or a designated area for toxic chemicals.
Emergency Procedures
5.1 First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
5.2 Accidental Release Measures
-
Evacuate personnel from the affected area.[5]
-
Wear appropriate PPE as described in Section 4.2.
-
For a dry spill, gently sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[5]
-
For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This chemical should be treated as hazardous waste. Do not allow it to enter drains or waterways.
Visualized Workflows and Relationships
The following diagrams illustrate key safety and logical workflows for handling hazardous chemicals like this compound.
Caption: Workflow for handling hazardous chemical compounds.
Caption: Emergency response plan for chemical exposure events.
Caption: Relationship between structural parts and expected hazards.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Reactivity Profile of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine. This compound is a highly functionalized pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. The presence of two reactive chlorine atoms, an electron-withdrawing trifluoromethyl group, and a nucleophilic amine group imparts a unique and selective reactivity to the molecule. This guide will cover its core chemical properties, predict its behavior in key synthetic transformations, and provide hypothetical experimental protocols.
Introduction
Substituted pyrimidines are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents. The compound this compound is of particular interest due to its combination of reactive sites. The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing trifluoromethyl group at the C2 position and the two ring nitrogen atoms. The chlorine atoms at the C4 and C6 positions are excellent leaving groups, allowing for sequential and regioselective functionalization. The amino group at the C5 position can modulate the electronic properties of the ring and serve as a handle for further derivatization.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₅H₂Cl₂F₃N₃ |
| Molecular Weight | 247.99 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.5-7.5 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158-162 (C4, C6), 150-155 (q, C2), 118-122 (q, CF₃), 110-115 (C5) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -60 to -70 (s, 3F, -CF₃) |
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, making it highly susceptible to nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are the primary sites for substitution.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring, further activated by the trifluoromethyl group, readily undergoes SNAr reactions. The chlorine atoms at C4 and C6 are excellent leaving groups. Due to the electronic influence of the adjacent amino group and the trifluoromethyl group, the C4 and C6 positions are highly activated for nucleophilic attack.
Reaction Scheme:
Caption: General workflow for sequential SNAr reactions.
It is anticipated that substitution can be controlled to achieve mono- or di-substitution by carefully selecting the nucleophile and reaction conditions. Softer nucleophiles and lower temperatures would likely favor monosubstitution.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents also enable participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties, significantly expanding the accessible chemical space.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for key transformations based on procedures for analogous compounds.[1][2]
Protocol 1: Monosubstitution with an Amine (SNAr)
Objective: To synthesize 4-((4-methylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine).
Materials:
-
This compound (1.0 mmol, 248 mg)
-
1-Methylpiperazine (1.1 mmol, 110 mg, 122 µL)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 194 mg, 261 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add 1-methylpiperazine followed by DIPEA at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the reaction mixture at 60 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired product.
Expected Yield: 70-85%
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-chloro-6-phenyl-2-(trifluoromethyl)pyrimidin-5-amine.
Materials:
-
This compound (1.0 mmol, 248 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)
-
2 M Aqueous sodium carbonate solution (2.0 mL)
-
1,4-Dioxane (8 mL)
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add 1,4-dioxane and the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the target compound.
Expected Yield: 60-75%
Applications in Drug Discovery: Kinase Inhibition
Dichloropyrimidine scaffolds are frequently utilized in the design of kinase inhibitors.[1] The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The substituents at the C4 and C6 positions can be modified to achieve selectivity and potency against specific kinases.
Signaling Pathway: Aurora Kinase A Inhibition
Aurora kinases are key regulators of cell division, and their overexpression is implicated in various cancers. Small molecule inhibitors of Aurora kinases are of significant therapeutic interest. A plausible drug discovery workflow could involve using this compound as a starting scaffold to develop potent and selective Aurora kinase inhibitors.
Caption: Simplified Aurora Kinase A signaling pathway and inhibition.
Conclusion
This compound is a highly promising scaffold for chemical synthesis and drug discovery. Its reactivity is characterized by a high susceptibility to nucleophilic aromatic substitution at the C4 and C6 positions, which can be further functionalized through palladium-catalyzed cross-coupling reactions. The predictable and selective nature of its reactivity makes it an ideal starting point for the generation of diverse chemical libraries targeting a range of biological targets, with a particular emphasis on kinase inhibitors. The protocols and data presented in this guide, although based on predictions and analogies, provide a solid foundation for researchers to explore the synthetic utility of this versatile molecule.
References
The Ascendant Role of Trifluoromethylpyrimidines in Modern Research: A Technical Guide
An In-depth Exploration of Synthesis, Bioactivity, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has unlocked a new frontier in medicinal chemistry and agrochemical research. This powerful combination yields compounds with enhanced biological activity, improved metabolic stability, and increased bioavailability. Trifluoromethylpyrimidines have emerged as a versatile and promising class of molecules with a wide array of applications, from potent kinase inhibitors in oncology to next-generation fungicides and herbicides. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential research applications of these remarkable compounds, offering detailed methodologies and a summary of key quantitative data to facilitate further research and development.
Synthesis of Trifluoromethylpyrimidine Derivatives
The construction of the trifluoromethylpyrimidine core is typically achieved through multi-step reactions. A common and efficient strategy involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an appropriate amidine or guanidine derivative.[1] This foundational step is often followed by various functionalization reactions to generate a diverse library of derivatives.
Several synthetic methodologies have been developed to afford trifluoromethylpyrimidines with high selectivity and yield. These include one-pot three-component synthesis procedures that circumvent challenges associated with direct trifluoromethylation of the pyrimidine ring.[2] Modifications of classic reactions, such as the Biginelli reaction, have also been successfully employed to produce trifluoromethyl-substituted dihydropyrimidines, which are valuable intermediates and possess biological activity in their own right.[2]
Research Applications in Oncology: Targeting Kinase Signaling
Trifluoromethylpyrimidines have demonstrated significant potential as kinase inhibitors, a critical class of therapeutics in oncology.[2] The trifluoromethyl group can significantly enhance the potency, selectivity, and metabolic stability of these inhibitors.[2]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling is a key driver in the pathogenesis of several cancers.[2] A novel series of 5-trifluoromethylpyrimidine derivatives has been developed and shown to exhibit significant inhibitory effects on both EGFR and cancer cell proliferation.[2]
dot
Caption: EGFR Signaling Pathway and Inhibition.
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition
Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase, is implicated in signaling pathways that control cell migration, invasion, and proliferation.[2] It is considered a therapeutic target for various diseases, including cancer. Trifluoromethylpyrimidine-based inhibitors have been designed to target PYK2, showcasing the versatility of this chemical scaffold.[2]
dot
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the pyrimidine scaffold through cross-coupling reactions is a key strategy in the discovery of novel drug candidates. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and efficient method for the introduction of aryl and heteroaryl moieties onto the pyrimidine ring. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine with various arylboronic acids. The resulting 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine derivatives are valuable intermediates in the synthesis of biologically active molecules, particularly as kinase inhibitors.
The presence of the trifluoromethyl group and the amino group on the pyrimidine ring can influence the reactivity of the chloro substituents. Generally, in dichloropyrimidines, the chlorine at the 4-position is more susceptible to nucleophilic substitution and cross-coupling reactions than the one at the 6-position. This regioselectivity allows for a controlled, stepwise introduction of different substituents, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Data Presentation: Suzuki Coupling Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for the regioselective mono-arylation of this compound with various arylboronic acids. It is important to note that reaction optimization may be necessary for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Moderate |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 1 | Modest to Good |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 1 | Modest to Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium phosphate (2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The reaction concentration is generally maintained between 0.1 M and 0.2 M with respect to the limiting reagent.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-22 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine.
Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(dppf)Cl₂
This protocol describes a more rapid, microwave-assisted Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (10 mol%)
-
Sodium phosphate (Na₃PO₄) (3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1 equivalent), the arylboronic acid (1.5 equivalents), sodium phosphate (3 equivalents), and Pd(dppf)Cl₂ (10 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-130 °C for a specified time (e.g., 1 hour), as determined by reaction monitoring.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Application in Drug Discovery: Kinase Inhibition
The 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, often targeting protein kinases involved in cell signaling pathways implicated in diseases such as cancer and inflammation. These compounds can act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates.
The resulting substituted pyrimidines have shown potential as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK). Inhibition of these kinases can disrupt tumor angiogenesis and inflammatory responses, respectively, making them attractive targets for drug development.
Caption: Potential inhibition of VEGFR-2 and p38 MAPK signaling pathways by 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine derivatives.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction is particularly vital in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent scaffolds in numerous pharmaceuticals.[1][3] The subject of this document, 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine, is a highly functionalized heterocyclic compound. The selective amination of one of its chloro-substituents is a key step in creating diverse molecular libraries for drug discovery programs, particularly for kinase inhibitors.[1]
The challenge in the amination of polychlorinated pyrimidines lies in achieving regioselectivity, as multiple reactive sites are present.[1] The reactivity of halogen substituents on a pyrimidine ring generally follows the order C4(6) > C2 > C5.[4] Therefore, a selective mono-amination at the C4 or C6 position of this compound is anticipated. The choice of catalyst, ligand, base, and reaction conditions is critical to control the selectivity and achieve high yields of the desired mono-aminated product over di-substituted byproducts.[1]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (the dichloropyrimidine).
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[5][6]
The ligand plays a crucial role by stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle, thereby influencing reaction rates and yields.[5] Bulky, electron-rich phosphine ligands are often employed for this purpose.[5]
Experimental Protocols
This section provides a detailed, generalized protocol for the selective mono-amination of this compound with a primary or secondary amine.
Materials:
-
This compound (Substrate)
-
Amine (Coupling Partner, e.g., aniline, morpholine, benzylamine)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine Ligand (e.g., XantPhos, BINAP, DavePhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Brine
-
Silica Gel for column chromatography
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Protocol: General Procedure
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk line techniques, add the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 4-8 mol % XantPhos) to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add the base (e.g., 1.4 equivalents of NaOt-Bu or 2.0 equivalents of Cs₂CO₃), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).[1][7]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1 M with respect to the pyrimidine substrate).[1][5]
-
Reaction Conditions: Seal the vessel, remove it from the glovebox (if used), and place it in a preheated oil bath or microwave reactor. Stir the reaction mixture vigorously at a specified temperature (typically 80-120 °C) under an inert atmosphere.[1][5]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1][5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.[5]
Data Presentation: Reaction Conditions
The optimal reaction conditions can vary significantly depending on the specific amine used. The following tables summarize typical conditions and starting points for optimization based on literature for similar dichloropyrimidine and halo-heterocycle substrates.[1][7]
Table 1: General Reaction Parameters
| Parameter | Typical Reagents / Conditions | Notes |
| Substrate | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.1–1.2 equivalents |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1–5 mol % |
| Ligand | XantPhos, RuPhos, BrettPhos, dppf | 2–10 mol % |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄, LiHMDS | 1.4–2.2 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous, 0.1–0.5 M |
| Temperature | 80–120 °C | Reaction times typically 12-24 h |
Table 2: Condition Screening for Different Amine Types
| Amine Type | Recommended Base | Recommended Ligand | Typical Solvent | Expected Outcome |
| Aryl Amines | K₃PO₄, Cs₂CO₃ | XantPhos, BrettPhos | Toluene, Dioxane | Good to excellent yields, favors mono-amination.[7] |
| Primary Alkyl Amines | NaOt-Bu, LiHMDS | BrettPhos | THF, Toluene | Can be challenging; risk of bis-arylation.[4] |
| Secondary Cyclic Amines | NaOt-Bu, LiHMDS | RuPhos, XantPhos | Toluene, THF | Generally high yields.[7] |
| Secondary Acyclic Amines | NaOt-Bu, LiHMDS | RuPhos | Toluene | Can be sterically hindered; may require higher temp/catalyst loading. |
Note: Yields are estimates based on literature for analogous substrates and will vary depending on the specific amine and precise reaction conditions employed. Optimization is recommended for each new coupling partner.
Visualization of the Target Reaction
The following diagram illustrates the expected Buchwald-Hartwig amination of the target substrate, leading to a selectively mono-substituted product.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions involving dichloropyrimidines. The pyrimidine core is a crucial scaffold in numerous pharmaceuticals, and understanding the selective functionalization of its chlorinated precursors is paramount for the efficient synthesis of novel drug candidates.
Introduction
Dichloropyrimidines are versatile building blocks in medicinal chemistry due to the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution.[1][2] The two chlorine atoms serve as leaving groups that can be sequentially or selectively replaced by a variety of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of these substitutions is a critical aspect, with the general reactivity order being C4(6) > C2 » C5.[1][2] However, this selectivity can be influenced by several factors, including the substitution pattern on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions.[3][4] This document outlines both traditional SNAr and modern palladium-catalyzed protocols for the selective functionalization of dichloropyrimidines.
Regioselectivity in SNAr of Dichloropyrimidines
The substitution at the C4(6) position is generally favored over the C2 position in nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines.[1][2][5] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position.[1] However, the regioselectivity can be highly variable and is sensitive to electronic and steric effects.[3]
For instance, the presence of an electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[3][6][7] Conversely, an electron-withdrawing group at the C5 position enhances the inherent preference for C4 substitution.[8][9] In some cases, palladium-catalyzed reactions have been developed to achieve high regioselectivity that is not attainable under standard SNAr conditions.[1][2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for various nucleophilic aromatic substitution reactions on dichloropyrimidines, providing a comparative overview of different protocols.
Table 1: Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine with Secondary Amines [1]
| Entry | Secondary Amine | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Ratio |
| 1 | Dibutylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | LiHMDS | THF | 25 | 0.5 | 95 | >30:1 |
| 2 | N-Methylaniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | LiHMDS | THF | 25 | 1 | 92 | 97:3 |
| 3 | Piperidine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | LiHMDS | THF | 25 | 0.5 | 94 | >30:1 |
| 4 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | LiHMDS | THF | 25 | 1 | 96 | >30:1 |
Table 2: Catalyst-Free SNAr Amination of 2,4-Dichloropyrimidines
| Entry | Dichloropyrimidine | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-dichloropyrimidine | Morpholine | K₂CO₃ | DMF | 140 | 24 | - | |
| 2 | 4-Amino-2,6-dichloropyrimidine | Adamantane-containing amine | K₂CO₃ | DMF | 140 | 24 | - | [10] |
| 3 | 2,4-dichloro-5-nitropyrimidine | Triethylamine | - | CH₂Cl₂ | RT | - | Moderate to excellent |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine[1]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Secondary amine (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %)
-
Phosphine ligand (e.g., P(t-Bu)₃, 4 mol %)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF are added the palladium catalyst and the phosphine ligand.
-
In a separate flask, the secondary amine (1.1 equiv) is premixed with the LiHMDS solution (1.2 equiv) in THF.
-
The amine/LiHMDS mixture is then added dropwise to the solution of the dichloropyrimidine and catalyst at room temperature.
-
The reaction is stirred at room temperature for the time indicated in Table 1, or until completion as monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired C4-aminated product.
Protocol 2: General Procedure for Catalyst-Free SNAr Amination of 2,4-Dichloropyrimidines[11]
Materials:
-
Dichloropyrimidine derivative
-
Amine (1.0-2.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
A mixture of the dichloropyrimidine (1.0 equiv), the amine (1.0-2.0 equiv), and finely powdered anhydrous K₂CO₃ (2.5 equiv) in anhydrous DMF is prepared in a reaction vial.
-
The vial is sealed and the reaction mixture is stirred vigorously at 140 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to yield the aminated pyrimidine product.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: A typical experimental workflow for SNAr on dichloropyrimidines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Page loading... [guidechem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines [mdpi.com]
Application Notes and Protocols for the Use of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs featuring this privileged core structure. The specific starting material, 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine, offers a versatile platform for the synthesis of novel kinase inhibitors. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for sequential and regioselective functionalization through established cross-coupling methodologies. The electron-withdrawing trifluoromethyl group at the C2 position can enhance the potency and metabolic stability of the final compounds, while the amino group at the C5 position provides an additional point for modification or can be a key pharmacophoric element.
These application notes provide a comprehensive guide to the potential applications and synthetic protocols for utilizing this compound in the discovery of novel kinase inhibitors. While direct literature examples for this specific starting material in kinase inhibitor synthesis are not prevalent, the protocols and strategies outlined below are based on well-established pyrimidine chemistry and the known bioactivity of structurally related compounds.
Target Kinases and Signaling Pathways
Derivatives of 2-(trifluoromethyl)pyrimidine have shown significant potential as inhibitors of various kinases. A notable example is the development of inhibitors targeting Proline-rich Tyrosine Kinase 2 (PYK2) .[1][2][3] PYK2 is a non-receptor tyrosine kinase involved in crucial cellular processes such as cell migration, proliferation, and invasion. Its dysregulation has been implicated in several diseases, including cancer and osteoporosis.[2][3]
Inhibitors based on the trifluoromethylpyrimidine scaffold have been designed to target PYK2, demonstrating the therapeutic potential of this chemical class.[1][2][3] The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Below is a diagram illustrating a generalized signaling pathway that could be modulated by inhibitors derived from this compound, using the PYK2 pathway as a representative example.
Synthetic Workflow
The strategic functionalization of this compound is key to generating a library of diverse kinase inhibitors. The differential reactivity of the chlorine atoms at the C4 and C6 positions can be exploited for sequential cross-coupling reactions. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C6 position. This allows for a stepwise introduction of different substituents.
The following diagram outlines a general synthetic workflow for the diversification of the starting material.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures adapted from methodologies for structurally similar dichloropyrimidines.[4][5][6] Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid with the dichloropyrimidine core.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated pyrimidine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed coupling of a primary or secondary amine with the dichloropyrimidine core.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2 - 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
In an inert atmosphere glovebox, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.2-2.0 equiv.).
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated pyrimidine.
Data Presentation
The following table provides representative, hypothetical data for a series of kinase inhibitors that could be synthesized from this compound, targeting PYK2. The R¹ and R² substituents correspond to modifications at the C4 and C6 positions, respectively.
| Compound ID | R¹ (C4-substituent) | R² (C6-substituent) | PYK2 IC₅₀ (nM) |
| Inhibitor-A1 | 4-Fluorophenyl | Morpholine | 150 |
| Inhibitor-A2 | 3-Methoxyphenyl | Piperidine | 220 |
| Inhibitor-A3 | Pyridin-4-yl | N-Methylpiperazine | 85 |
| Inhibitor-A4 | Thiophen-2-yl | Cyclopropylamine | 310 |
| Inhibitor-A5 | 4-Fluorophenyl | N-Methylpiperazine | 50 |
Structure-Activity Relationships (SAR)
Based on the hypothetical data and known SAR for pyrimidine-based kinase inhibitors, the following relationships can be inferred:
-
C4-Position (R¹): Aromatic and heteroaromatic substituents introduced via Suzuki coupling are common. The nature of the substituent can significantly impact potency. For instance, the presence of a pyridine ring (Inhibitor-A3) or a fluorinated phenyl group (Inhibitor-A1, Inhibitor-A5) often leads to enhanced activity, potentially through hydrogen bonding or favorable electrostatic interactions within the kinase hinge region.
-
C6-Position (R²): Introduction of small, polar, and basic amines via Buchwald-Hartwig amination or SNAr can improve solubility and cell permeability. Cyclic amines such as morpholine, piperidine, and N-methylpiperazine are frequently employed. The N-methylpiperazine group (Inhibitor-A3, Inhibitor-A5) often confers favorable pharmacokinetic properties and can contribute to potency.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its functionalization through established palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The trifluoromethyl group is a desirable feature for enhancing drug-like properties. While specific examples utilizing this exact starting material are limited in the current literature, the provided protocols and a generalized workflow offer a solid foundation for researchers to embark on the design and synthesis of new therapeutic agents targeting a range of kinases.
References
- 1. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidinamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] As a fundamental building block of DNA and RNA, its structure is inherently recognized by biological systems.[3] Substituted pyrimidinamines, in particular, have garnered significant attention for their therapeutic potential across various diseases, including cancer, infectious diseases, and neurological disorders.[3][4]
Their versatility stems from the pyrimidine core's ability to act as a bioisostere for other aromatic systems, like the purine base adenine, allowing them to mimic key interactions within the ATP-binding pockets of protein kinases.[5] This has led to the development of numerous pyrimidinamine-based kinase inhibitors.[1][2][6] This document provides an overview of key synthetic strategies, detailed experimental protocols, and the therapeutic relevance of this important class of compounds.
Application Notes
Therapeutic Relevance: Targeting Protein Kinases
Substituted pyrimidinamines are particularly prominent as inhibitors of protein kinases, enzymes that regulate a vast array of cellular processes.[7] Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making them prime targets for therapeutic intervention. Pyrimidinamine scaffolds can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase active site, a common binding mode for ATP-competitive inhibitors.[1]
Key Targeted Pathways:
-
Aurora Kinases: These are serine/threonine kinases essential for cell cycle regulation, particularly mitosis. Inhibitors based on the pyrimidine scaffold can disrupt mitotic progression in cancer cells, leading to apoptosis.[1][8] Several 2,4-diaminopyrimidine derivatives have shown potent inhibition of Aurora kinases.[1]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase whose overactivity is implicated in numerous cancers. Pyrimidinamines have been successfully developed as EGFR inhibitors, with the scaffold fitting into the ATP-binding site.[3]
-
Bruton's Tyrosine Kinase (BTK): A key regulator in B-cell receptor signaling, BTK is a target in B-cell malignancies. Pyrazolo[3,4-d]pyrimidine scaffolds, which are isosteres of the pyrimidine core, have been used to develop potent BTK inhibitors.[5]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidinamine-based drug.
Key Synthetic Strategies
The synthesis of substituted pyrimidinamines can be broadly achieved through two approaches: building the heterocyclic ring from acyclic precursors or, more commonly, by functionalizing a pre-formed pyrimidine core.[1] The latter approach often utilizes readily available starting materials like dichloropyrimidines.
-
Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone method for synthesizing aminopyrimidines. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Halogenated pyrimidines, such as 2,4-dichloropyrimidine, are common substrates. The reaction with amines proceeds sequentially, often with the more reactive C4 position reacting first, followed by substitution at the C2 position under more forcing conditions.[3][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for C-N Bond Formation with Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for carbon-nitrogen (C-N) bond formation with dichloropyrimidines, a critical transformation in the synthesis of numerous pharmacologically active compounds. The protocols detailed below focus on two primary methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Application Notes
The formation of a C-N bond on a dichloropyrimidine ring is a fundamental step in the synthesis of a wide array of molecular structures for drug discovery. The regioselectivity of this reaction is a key consideration, as dichloropyrimidines offer two reactive sites for substitution. The primary factors influencing whether the incoming amine attacks the C2 or C4 position are the substitution pattern on the pyrimidine ring, the nature of the amine nucleophile, and the chosen reaction methodology (SNAr vs. transition-metal catalysis).
Generally, the reactivity of chloro-positions on the pyrimidine ring follows the order C4(6) > C2 >> C5 for both SNAr and palladium-catalyzed reactions.[1][2] However, this selectivity can be modulated to achieve the desired isomer.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a common, often catalyst-free, method for the amination of dichloropyrimidines. The reaction proceeds through a Meisenheimer intermediate, and its regioselectivity is highly dependent on the electronic properties of the pyrimidine ring.
-
C4-Selectivity: In unsubstituted or 5-substituted 2,4-dichloropyrimidines with an electron-withdrawing group, nucleophilic attack by primary or secondary amines generally favors the C4 position.[3][4][5] However, this selectivity is often moderate, leading to mixtures of C4 and C2 isomers that can be challenging to separate.[1]
-
C2-Selectivity: A reversal of selectivity can be achieved by introducing an electron-donating group at the C6 position, which favors substitution at the C2 position.[4] Furthermore, the use of tertiary amines as nucleophiles has been shown to provide excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[3][5]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This method often provides higher yields and superior regioselectivity compared to SNAr, particularly for less reactive aryl chlorides.[8] For dichloropyrimidines, this reaction can be tuned to strongly favor C4-amination.[1][2]
Key parameters for a successful Buchwald-Hartwig amination include the choice of palladium precursor, the phosphine ligand, and the base.[7][8] Bulky, electron-rich phosphine ligands are often crucial for efficient catalysis.[8]
Copper-Catalyzed Amination
As an alternative to palladium, copper-catalyzed amination reactions have also been developed. These methods can be more cost-effective and are gaining attention for their utility in C-N bond formation.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data for C-N bond formation with dichloropyrimidines under various reaction conditions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines
| Dichloropyrimidine Substrate | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Ratio | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃ | DMAc | RT | - | - | 70:30 | [1] |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | - | - | High | - | - | 70:30 | [2] |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | Triethylamine | Solvent-free | 80-90 | - | Good to Excellent | - | [11][12] |
| 4-Amino-2,6-dichloropyrimidine | Adamantane-amines | K₂CO₃ | DMF | 140 | - | - | Mono-aminated | [13] |
| 5-Nitro-2,4-dichloropyrimidine | Triethylamine | - | CHCl₃ | RT | 1 | Moderate to Excellent | C2-selective | [3][5] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Dichloropyrimidines
| Dichloropyrimidine Substrate | Amine Nucleophile | Pd-Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Ratio | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd complex (2) | - | LiHMDS | Toluene | RT | <0.5 | 95 | 99:1 | [1] |
| 6-Aryl-2,4-dichloropyrimidine | Piperidine | Pd(OAc)₂ (2) | dppb (4) | LiHMDS | Toluene | RT | 1 | 92 | >30:1 | [1] |
| 4-Amino-2,6-dichloropyrimidine | Various Amines | Pd₂(dba)₃ (2-5) | DavePhos (4-10) | NaOtBu | Dioxane/Toluene | 80-120 | - | - | - | [8] |
| Estrone-derived bromide | Substituted anilines | Pd(OAc)₂ | X-Phos | KOt-Bu | - | MW | - | Good to Excellent | - | [14] |
Visualizations
Caption: General experimental workflow for a Palladium-catalyzed C-N coupling reaction.
Caption: Factors influencing the regioselectivity of C-N bond formation on dichloropyrimidines.
Experimental Protocols
Protocol 1: Highly C4-Regioselective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a procedure demonstrating high C4-selectivity with secondary aliphatic amines.[1]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 mmol)
-
Secondary aliphatic amine (e.g., dibutylamine, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol, 1.0 M solution in THF)
-
Anhydrous toluene (5-10 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk tube, etc.)
-
TLC or LC-MS for reaction monitoring
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere of argon, add Pd(OAc)₂ (2 mol%), dppb (4 mol%), and anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) in anhydrous toluene.
-
Add the secondary amine (1.2 mmol) to the flask containing the dichloropyrimidine.
-
To this mixture, add the LiHMDS solution (2.0 mmol) dropwise at room temperature. It is crucial to premix the amine and dichloropyrimidine before adding the base to avoid side reactions.[1]
-
Transfer the catalyst mixture to the substrate mixture via cannula.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-aminated pyrimidine.
Protocol 2: Catalyst-Free SNAr of 2-Amino-4,6-dichloropyrimidine
This protocol describes a solvent-free method for the mono-amination of 2-amino-4,6-dichloropyrimidine.[11][12]
Materials:
-
2-Amino-4,6-dichloropyrimidine (3.0 mmol)
-
Substituted amine (3.0 mmol)
-
Triethylamine (6.0 mmol)
-
Distilled water
-
Ethanol for recrystallization
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (3.0 mmol), the desired substituted amine (3.0 mmol), and triethylamine (6.0 mmol).
-
Heat the solvent-free mixture to 80-90 °C with stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from ethanol to obtain the purified mono-aminated product.
-
If a precipitate does not form upon addition of water, remove the water under vacuum and crystallize the resulting crude solid from ethanol.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 4-Amino-2,6-dichloropyrimidine
This protocol provides a general method for the second amination of an amino-dichloropyrimidine.[8]
Materials:
-
4-Amino-2,6-dichloropyrimidine (1.0 mmol)
-
Desired amine (1.2-2.0 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., DavePhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 mmol)
-
Anhydrous solvent (e.g., dioxane or toluene, 5-10 mL)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the 4-amino-2,6-dichloropyrimidine and the desired amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of substituted pyrimidine scaffolds in a wide range of biologically active compounds. The presence of two distinct chlorine atoms, an amino group, and a trifluoromethyl group offers multiple avenues for functionalization, enabling the synthesis of diverse chemical libraries for screening and lead optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. Three of the most powerful and widely utilized of these transformations are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are indispensable tools for the construction of complex molecular architectures from readily available starting materials.
For a substrate such as this compound, the two chlorine atoms at the C4 and C6 positions are the primary sites for cross-coupling. The regioselectivity of these reactions is a critical consideration and is influenced by the electronic and steric environment of each chlorine atom, as well as the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Generally, in such electron-deficient heterocyclic systems, the C4 and C6 positions are activated towards nucleophilic attack and oxidative addition to the palladium catalyst. The presence of the C5-amino group and the C2-trifluoromethyl group will further modulate the reactivity of the adjacent chlorine atoms.
Regioselectivity Considerations
The inherent reactivity of the C4 and C6 positions in 4,6-dichloropyrimidines can be similar, often leading to mixtures of mono-substituted products. However, selective functionalization can be achieved by carefully tuning the reaction conditions. In many reported cases involving 4,6-dichloropyrimidines, the initial cross-coupling reaction tends to occur preferentially at the C6 position. This preference can be attributed to subtle differences in the electronic and steric environment of the two chlorine atoms. For instance, studies on the Sonogashira coupling of 4,6-dichloro-2-pyrone have shown a high regioselectivity for the 6-position.[1]
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
General Protocol for Mono-Arylation
This protocol describes a general procedure for the regioselective mono-arylation of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for different arylboronic acids.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) |
| Ligand | (If using Pd(OAc)₂ or Pd₂(dba)₃) XPhos, SPhos (10 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, involving the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] This reaction is instrumental in the synthesis of arylamines, which are common motifs in pharmaceuticals.
General Protocol for Mono-Amination
This protocol outlines a general procedure for the regioselective mono-amination of this compound. The choice of ligand is crucial for achieving high yields and selectivity.
Table 2: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (5 mol%) |
| Ligand | XPhos, RuPhos, or BrettPhos (4-10 mol%) |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equivalents) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
Experimental Protocol
-
In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 eq.) and the phosphine ligand (e.g., XPhos, 0.05 eq.) to a dry Schlenk flask.
-
Add the base (e.g., NaOt-Bu, 1.5 eq.), this compound (1.0 eq.), and the amine (1.2 eq.).
-
Add anhydrous solvent (e.g., toluene) to the flask.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-(amino)-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine.
Application Note 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is highly valuable for the synthesis of substituted alkynes.
General Protocol for Mono-Alkynylation
This protocol provides a general method for the regioselective mono-alkynylation of this compound. The use of a copper co-catalyst is typical, although copper-free conditions have also been developed.
Table 3: Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%) |
| Copper Co-catalyst | CuI (5-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equivalents) |
| Solvent | THF or DMF (anhydrous) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 6-24 hours |
Experimental Protocol
-
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the base (e.g., Et₃N, 2.5 eq.).
-
To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.) and the copper co-catalyst (e.g., CuI, 0.10 eq.).
-
Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to afford the desired 4-alkynyl-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of substituted pyrimidine derivatives. By carefully selecting the appropriate reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields and, critically, control the regioselectivity of the mono-functionalization at either the C4 or C6 position. The protocols provided herein serve as a valuable starting point for the exploration of the chemical space around this important heterocyclic scaffold, facilitating the development of novel compounds for applications in drug discovery and materials science. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Regioselective Functionalization of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of dichloropyrimidines, versatile building blocks in medicinal chemistry and materials science. Understanding and controlling the regioselectivity of their reactions is crucial for the efficient synthesis of complex molecular targets. This document outlines key reactivity principles and provides detailed protocols for common transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling.
Principles of Regioselectivity in Dichloropyrimidines
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reactivity of the chlorine atoms on dichloropyrimidines is influenced by their position relative to the nitrogen atoms.
-
2,4-Dichloropyrimidine : The C4 position is generally more reactive than the C2 position towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][2] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4.[3] However, this inherent selectivity can be reversed under specific conditions. For instance, electron-donating groups at the C6 position can steer nucleophilic attack to the C2 position.[4] In the realm of cross-coupling, specialized palladium catalysts bearing bulky N-heterocyclic carbene (NHC) ligands have been shown to favor C2 functionalization.[5]
-
4,6-Dichloropyrimidine : This isomer is symmetrical, and the two chlorine atoms are chemically equivalent, simplifying reactions where monosubstitution is desired.[6] These positions are highly susceptible to nucleophilic attack, making 4,6-dichloropyrimidine a valuable precursor for a variety of substituted pyrimidines.[6]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyrimidine core.
Regioselectivity in SNAr Reactions
As a general rule for 2,4-dichloropyrimidines, nucleophilic displacement is more facile at the C4 position. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. For instance, the reaction of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines and anilines can be highly regioselective for the C4 position, especially when a strong base like LiHMDS is used in palladium-catalyzed reactions, or even in the absence of a catalyst for aromatic amines.[2]
dot
Caption: Regioselectivity in SNAr of 2,4-dichloropyrimidine.
Quantitative Data for SNAr Reactions
| Dichloropyrimidine Isomer | Nucleophile | Reaction Conditions | Position of Substitution | Yield (%) | Reference |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | C4:C2 (70:30) | - | [2] |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | Pd₂(dba)₃, dppb, LiHMDS, THF, 0 °C | C4:C2 (>99:1) | 92 | [2] |
| 6-phenyl-2,4-dichloropyrimidine | N-methylaniline | LiHMDS, THF, 0 °C | C4:C2 (97:3) | 91 | [2] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine | Triethylamine, EtOH, reflux | C4/C6 | - | [6] |
Experimental Protocol: Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a procedure demonstrating highly regioselective amination at the C4 position.[2]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Aliphatic secondary amine (1.1 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppb) (0.01 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 6-aryl-2,4-dichloropyrimidine, Pd₂(dba)₃, and dppb in anhydrous THF at 0 °C under an argon atmosphere, add the aliphatic secondary amine.
-
Slowly add the LiHMDS solution to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between dichloropyrimidines and boronic acids or their esters.
For 2,4-dichloropyrimidine, the Suzuki coupling generally occurs preferentially at the C4 position.[1][7] This selectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond. Microwave-assisted procedures have been developed to achieve efficient and highly regioselective C4-arylation with short reaction times and low catalyst loadings.[7]
dot
Caption: Workflow for microwave-assisted Suzuki coupling.
| Dichloropyrimidine Isomer | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) of C4-isomer | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | 93 | [7] |
| 2,4-dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | 72 | [7] |
| 2,4-dichloropyrimidine | Furan-3-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | 66 | [7] |
This protocol is based on a highly efficient microwave-assisted procedure.[7]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave vial
Procedure:
-
In a microwave vial, combine 2,4-dichloropyrimidine, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynylpyrimidines.
In Sonogashira reactions with 2,4-dichloropyrimidines, there is often little difference in reactivity between the C2 and C4 positions, which can lead to mixtures of products.[2] However, sequential functionalization is possible by first performing a regioselective reaction at one position (e.g., SNAr at C4) followed by a Sonogashira coupling at the remaining chloro-substituted position.
This is a general protocol for Sonogashira coupling that can be adapted for dichloropyrimidines.[8]
Materials:
-
Dichloropyrimidine (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Base (e.g., K₂CO₃, 4.0 equiv)
-
Anhydrous solvent (e.g., Ethanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flask under an inert atmosphere, add the dichloropyrimidine, palladium catalyst, copper(I) iodide, and base.
-
Add the anhydrous solvent, followed by the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (e.g., 70 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with deionized water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. ijnc.ir [ijnc.ir]
Application Notes and Protocols for the Derivatization of Pyrimidin-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidin-5-amine is a crucial heterocyclic scaffold in medicinal chemistry and materials science. As an analogue of the nucleobases that constitute DNA and RNA, its structure is a valuable starting point for designing therapeutic agents.[1] The derivatization of the 5-amino group allows for the strategic introduction of various functional groups, enabling the modulation of a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This document provides detailed experimental procedures for common derivatization reactions of pyrimidin-5-amine, including acylation, alkylation, arylation, and sulfonylation, supported by quantitative data and workflow visualizations.
Key Derivatization Strategies
The primary amino group at the 5-position of the pyrimidine ring is a versatile handle for a range of chemical transformations. The most common derivatization strategies involve the formation of new carbon-nitrogen or sulfur-nitrogen bonds.
Acylation (Amide Formation)
Acylation of pyrimidin-5-amine with acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl-pyrimidin-5-amines (amides). This reaction is fundamental for introducing carbonyl-containing moieties. A microwave-assisted method has been shown to be effective for acylating related amino-pyrimidine systems.[2]
Alkylation (N-Alkylamine Formation)
The introduction of alkyl groups can be achieved by reacting pyrimidin-5-amine with alkyl halides. Various conditions can be employed, from traditional heating with a base to more advanced methods using heterogeneous catalysts, which offer advantages in terms of purification and environmental impact.[3][4]
Arylation (N-Aryl Amine Formation)
The formation of a C(aryl)-N bond is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[1] This reaction allows for the coupling of pyrimidin-5-amine with a wide range of aryl halides or triflates, providing access to a diverse library of N-aryl derivatives.[5][6][7]
Sulfonylation (Sulfonamide Formation)
Reacting pyrimidin-5-amine with sulfonyl chlorides in the presence of a base, such as pyridine, results in the formation of stable sulfonamides. Pyrimidine-sulfonamide hybrids are of significant interest in drug discovery, with applications as potent enzyme inhibitors.
Data Presentation: Comparative Reaction Conditions and Yields
The following tables summarize quantitative data for the different derivatization methods, providing a comparative overview of reagents, conditions, and reported yields for pyrimidin-5-amine and structurally related compounds.
Table 1: Acylation of Aminopyrimidines
| Substrate | Acylating Agent | Base/Solvent | Conditions | Yield | Reference |
|---|
| 7-Amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine | Acid Chlorides | Pyridine | Microwave | N/A |[2] |
Table 2: Alkylation of Pyrimidin-5-amine and Related Amines | Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Uracil (as pyrimidine model) | Propargyl bromide | AS@HTC | Acetonitrile | 80 °C, 12 h | 80-90% |[3] | | 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol | 2-chloro-N,N-dimethylamine HCl | K₂CO₃ | MeCN/DMF | 80 °C, Overnight | 73% |[8] | | N-Aminopyridinium Salt | 1-Iodohexane | Cs₂CO₃ | CH₃CN | 70 °C, 16 h | 79% |[9] |
Table 3: Arylation of Aminopyrimidines (Buchwald-Hartwig Amination) | Amine Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl Bromides | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux, 8 h | 27-82% |[6][7] | | 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 °C, 24 h | N/A |[10] | | 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 4-chloropyrimidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C, 12 h | 98% |[11] |
Table 4: Sulfonylation of Amines to form Sulfonamides | Amine Substrate | Sulfonylating Agent | Base | Solvent | Conditions | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Aminoacetophenone | Pyrimidine-5-sulfonyl chloride | Pyridine | Ethanol | Reflux, 16-20 h | 78% |[12] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions of pyrimidin-5-amine.
Protocol 1: General Procedure for N-Acylation
-
Reagent Preparation: Dissolve pyrimidin-5-amine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (N₂ or Ar).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add a suitable base (e.g., triethylamine or pyridine, 1.2 equiv.).
-
Addition of Acylating Agent: Add the acid chloride or anhydride (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-pyrimidin-5-amine.
Protocol 2: General Procedure for N-Alkylation
-
Reaction Setup: To a suspension of pyrimidin-5-amine (1.0 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN), add the alkyl halide (1.2 equiv.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitoring: Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. Purify the resulting residue by flash column chromatography to yield the desired N-alkyl-pyrimidin-5-amine.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination[6][7]
-
Inert Atmosphere Setup: In an oven-dried Schlenk flask, combine pyrimidin-5-amine (1.0 equiv.), the aryl bromide (1.0 equiv.), sodium tert-butoxide (NaOtBu, 3.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.1 equiv.), and Xantphos (0.1 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 8-24 hours under the inert atmosphere.
-
Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Triturate the residue with water (50 mL).
-
Purification: Extract the aqueous mixture with ethyl acetate (2 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-pyrimidin-5-amine.
Protocol 4: General Procedure for N-Sulfonylation[8]
-
Reaction Setup: Dissolve pyrimidin-5-amine (1.0 equiv.) in a mixture of absolute ethanol and pyridine (0.1 equiv.).
-
Reagent Addition: Add the desired sulfonyl chloride (1.0 equiv.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., DMF/water) to obtain the pure pyrimidin-5-yl-sulfonamide.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the derivatization of pyrimidin-5-amine, from initial setup to final product characterization.
Caption: General workflow for the derivatization of pyrimidin-5-amine.
Derivatization Pathways of Pyrimidin-5-amine
This diagram outlines the primary synthetic pathways for converting pyrimidin-5-amine into its acylated, alkylated, arylated, and sulfonylated derivatives.
Caption: Synthetic pathways for pyrimidin-5-amine derivatization.
References
- 1. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]
- 2. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles [mdpi.com]
- 12. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the unique combination of reactive chloro groups, a directing amino group, and an electron-withdrawing trifluoromethyl group makes this compound a versatile starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidates.
This document provides detailed application notes on the utility of this compound as a scaffold for developing kinase inhibitors and other targeted therapies. It includes generalized experimental protocols for key synthetic transformations and visual representations of relevant signaling pathways and experimental workflows.
Key Applications in Drug Discovery
The strategic positioning of two reactive chlorine atoms allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries. This building block is particularly valuable for the development of:
-
Kinase Inhibitors: The pyrimidine scaffold can mimic the hinge-binding motif of ATP, forming crucial hydrogen bonds within the active site of various kinases. The dichlorinated nature of the starting material allows for the introduction of different substituents at the C4 and C6 positions to achieve potency and selectivity against specific kinases, such as Aurora Kinases, Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).
-
Targeted Therapies: Beyond kinase inhibition, the scaffold can be elaborated to target other enzyme families or protein-protein interactions implicated in diseases like cancer, inflammation, and viral infections.
Data Presentation: Representative Biological Activities
While specific data for derivatives of this compound is not extensively available in the public domain, the following table presents representative biological activities of analogous di-substituted pyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference Compound Type |
| Rep-Cmpd-1 | Aurora A | 15 | HCT116 Cell Proliferation | 2,4-diaminopyrimidine |
| Rep-Cmpd-2 | EGFR (L858R) | 8 | A549 Cell Viability | 4-anilino-pyrimidine |
| Rep-Cmpd-3 | ALK | 25 | Karpas-299 Cell Growth | 2,4-diaminopyrimidine |
| Rep-Cmpd-4 | SRC | 5 | HeLa Cell Proliferation | 4-anilino-quinoline |
| Rep-Cmpd-5 | LYN | 2 | Ba/F3 Cell Viability | 4-anilino-pyrimidine |
Note: The data presented above is for representative compounds with similar core structures and is intended for illustrative purposes.
Experimental Protocols
The following are detailed, generalized protocols for common synthetic transformations involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Sequential Amination
This protocol describes the sequential displacement of the two chlorine atoms with different amines, a common strategy for building kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (Amine 1) (1.1 equiv)
-
Primary or Secondary Amine (Amine 2) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv for each step)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or n-Butanol)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound and the anhydrous solvent under an inert atmosphere.
-
Add Amine 1 followed by the dropwise addition of DIPEA or TEA.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The chlorine at the C4 position is generally more reactive.
-
Upon completion of the first substitution, cool the reaction mixture. The intermediate can be isolated or used directly in the next step.
-
To the reaction mixture containing the mono-substituted intermediate, add Amine 2 and additional DIPEA or TEA.
-
Heat the reaction mixture to a higher temperature, typically between 100-140°C, to facilitate the substitution at the less reactive C6 position. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired di-substituted pyrimidine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of an aryl or heteroaryl group to a chlorine position on the pyrimidine ring, a method used to introduce larger, functionalized moieties.
Materials:
-
Mono-amino-substituted chloro-pyrimidine intermediate (from Protocol 1) (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., 2M aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)) (3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/Ethanol)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried Schlenk flask, combine the mono-amino-substituted chloro-pyrimidine intermediate, the arylboronic acid, and the palladium catalyst.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system and the aqueous base.
-
Heat the reaction mixture to 80-100°C and stir under the inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Signaling Pathway
The following diagram illustrates a generalized kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.
Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Synthetic and Screening Workflow for Novel Pyrimidine Derivatives.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its facile and selective functionalization through established synthetic methodologies, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse compound libraries. The demonstrated potential of the pyrimidine scaffold to yield potent kinase inhibitors highlights the promise of this particular building block in modern drug discovery efforts aimed at developing targeted therapies. Further exploration of the chemical space around this scaffold is warranted to uncover novel drug candidates with improved efficacy and safety profiles.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with Dichloropyrimidines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for Suzuki coupling reactions involving dichloropyrimidines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Coupled Product
Q1: My Suzuki coupling reaction with a dichloropyrimidine is giving very low or no yield. What are the common causes and how can I fix it?
A1: Low or no yield in Suzuki coupling of dichloropyrimidines is a frequent issue stemming from several potential problems. Here’s a breakdown of possible causes and solutions:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[1] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). It is crucial to properly degas all solvents and reagents.[2] Using a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst can also resolve this issue.[1]
-
Poor Reagent Quality: The boronic acid might have degraded through protodeboronation.[1] Use fresh, high-purity boronic acid. Impurities in the dichloropyrimidine starting material can also inhibit the reaction.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.[1] A systematic screening of these parameters is recommended. For instance, less polar solvents like 1,4-dioxane and isopropanol have shown to give higher yields in some cases.[3]
-
Inappropriate Ligand: For less reactive dichloropyrimidines, the choice of a suitable ligand is crucial to promote the catalytic cycle.[1][4] Bulky, electron-rich phosphine ligands can be effective.
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. What can I do to minimize these?
A2: The formation of side products is a common challenge. Here are strategies to mitigate them:
-
Homocoupling of Boronic Acid: This side reaction can occur if the transmetalation step is slow.[1][2] Ensure efficient stirring and consider using a different palladium source or ligand.[4] Running the reaction with a slight excess of the aryl halide can sometimes suppress homocoupling.[5]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be exacerbated by high temperatures and certain bases.[5][6] Using fresh boronic acid and optimizing the base and temperature are key. A slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes compensate for this loss.[4]
-
Dehalogenation: The reduction of the C-Cl bond is another possible side reaction. This can sometimes be suppressed by careful selection of the catalyst and reaction conditions. In some cases, protecting the pyrrole nitrogen (if present) has been shown to suppress dehalogenation.[7]
Issue 3: Lack of Regioselectivity
Q3: My dichloropyrimidine has two different chlorine atoms. How can I control which one reacts to get the desired isomer?
A3: Regioselectivity in the Suzuki coupling of dichloropyrimidines is a key consideration. For instance, in 2,4-dichloropyrimidine, the chlorine at the C4 position is generally more reactive towards oxidative addition of the palladium catalyst.[3][8]
To control regioselectivity:
-
Reaction Conditions: The choice of catalyst, ligand, solvent, and base can significantly influence which position reacts.[1] A systematic screening of these parameters is the best approach to optimize for your desired isomer.[1]
-
Ligand Choice: The ligand plays a crucial role in controlling the regioselectivity of the oxidative addition step.[1] For example, bulky N-heterocyclic carbene (NHC) ligands like IPr have been shown to favor C4-selectivity in the coupling of 2,4-dichloropyridines.[9]
-
"Ligand-free" Conditions: In some cases, so-called "ligand-free" conditions, often employing a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br), can provide unconventional regioselectivity.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide your optimization process.
Table 1: Effect of Solvent on the Yield of Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6]
| Solvent | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 80 |
| Isopropanol | 64 |
| THF/H₂O (1:1) | ~70 |
| DMF | Low |
| MeOH | Low |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.[3][6]
Table 2: Effect of Base on Suzuki Coupling Yield [6]
| Base | Relative Yield (%) |
| Cs₂CO₃ | Superior |
| K₃PO₄ | Good |
| K₂CO₃ | Moderate |
| Organic Bases (e.g., DBU) | Lower |
Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat.[6]
Table 3: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [5]
| Catalyst | Ligand | Yield (%) |
| Pd(PPh₃)₄ | - | 71 |
| Pd₂(dba)₃ | - | <5 |
| Pd₂(dba)₃·CHCl₃ | - | 35 |
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, 1,4-dioxane/H₂O, 100°C.
Experimental Protocols
Protocol 1: Microwave-Assisted C4-Selective Arylation of 2,4-Dichloropyrimidine [1]
This protocol is a highly efficient method for the regioselective C4-arylation of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)[1]
-
Potassium carbonate (K₂CO₃) (1.5 mmol)[1]
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor vial
-
Inert gas (Argon)
Procedure:
-
Place 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃ in a microwave reactor vial.[1]
-
Add Pd(PPh₃)₄ to the vial.[1]
-
Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).[1]
-
Flush the vial with argon and seal it.[1]
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.[1]
-
After cooling, extract the mixture with ethyl acetate and wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Conventional Heating for C5-Selective Arylation of 2,5-Dichloropyridine [1]
This protocol provides a method for C5-selective arylation, which can be adapted for dichloropyrimidines.
Materials:
-
2,5-Dichloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
Degassed water (2 mL)
-
Inert gas (Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, the arylboronic acid, and potassium phosphate.[1]
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane.[1]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[1]
-
Add the catalyst premix to the reaction mixture via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4,6-Dichloropyrimidines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the Buchwald-Hartwig amination of 4,6-dichloropyrimidines. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal results.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of 4,6-dichloropyrimidines, presented in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has been deactivated. | a. Use a Pre-catalyst: Employ a palladium pre-catalyst (e.g., G3 or G4 palladacycles) for more reliable formation of the active Pd(0) species. b. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[1] c. Ligand Choice: Select a suitable ligand. For electron-deficient heteroaryl chlorides like dichloropyrimidines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[2] |
| 2. Low Reactivity of Aryl Chloride: The C-Cl bond of the dichloropyrimidine is not readily undergoing oxidative addition. | a. Increase Temperature: Carefully increase the reaction temperature in increments. Reactions involving aryl chlorides often require higher temperatures (80-120 °C) to proceed efficiently.[3] b. Choice of Ligand: Use ligands known to facilitate the amination of aryl chlorides. | |
| 3. Inappropriate Base: The chosen base may be too weak or may not be soluble in the reaction medium. | a. Strong, Non-nucleophilic Bases: Employ strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[3] b. Base Solubility: Ensure the base has adequate solubility in the chosen solvent. | |
| Poor Selectivity (Mono- vs. Di-amination) | 1. Over-reaction: The mono-aminated product is more reactive than the starting material, leading to the formation of the di-aminated product. | a. Control Stoichiometry: Use a slight excess of the 4,6-dichloropyrimidine relative to the amine. b. Lower Temperature: Conduct the reaction at a lower temperature to favor the mono-amination. c. Shorter Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction. |
| 2. Catalyst System: The catalyst and ligand combination may favor di-substitution. | a. Ligand Selection: Experiment with different ligands. Bulky ligands can sometimes favor mono-substitution by sterically hindering the approach to the second chlorine atom. | |
| Formation of Side Products | 1. Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. | a. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Trace water can be a proton source for this side reaction.[1] b. Amine Stoichiometry: Use a slight excess of the amine (1.2-1.5 equivalents) to favor the desired amination pathway.[1] c. Ligand Choice: Certain ligands can suppress hydrodehalogenation. |
| 2. Hydrolysis of Chloropyrimidine: The chloro group is replaced by a hydroxyl group. | a. Anhydrous Conditions: This is often caused by trace amounts of water in the reaction mixture. Ensure all components are dry. b. Base Purity: Use a high-purity, anhydrous base. Some bases can contain traces of hydroxide.[1] | |
| 3. Oligomerization: Formation of pyrimidine oligomers has been observed.[4] | a. Amine Stoichiometry: Using an excess of the amine can sometimes mitigate oligomerization.[4] b. Reaction Conditions: Optimization of catalyst, ligand, and temperature may be necessary to suppress this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for the two chlorine atoms on 4,6-dichloropyrimidine?
A1: In general, for dichloropyrimidines, the reactivity of the chloro-substituents follows the order C4(6) > C2.[5] For 4,6-dichloropyrimidine, both chlorine atoms are at equivalent positions and are activated by the adjacent ring nitrogens, making them susceptible to nucleophilic aromatic substitution and palladium-catalyzed amination.[5]
Q2: How can I favor mono-amination over di-amination?
A2: Achieving selective mono-amination can be challenging.[6] Key strategies include:
-
Stoichiometry Control: Using a controlled amount of the amine (often slightly less than one equivalent) or an excess of the 4,6-dichloropyrimidine.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity for the mono-aminated product.
-
Reaction Time: Careful monitoring of the reaction and stopping it after the consumption of the starting material can prevent the formation of the di-aminated product.
-
Catalyst and Ligand Choice: The choice of catalyst and ligand can influence selectivity. Experimentation with different systems may be necessary.
Q3: What are the recommended starting conditions for the Buchwald-Hartwig amination of 4,6-dichloropyrimidine?
A3: Good starting points for optimization include:
-
Palladium Source: Pd₂(dba)₃ or a suitable palladium pre-catalyst.
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄.
-
Solvent: Anhydrous toluene or dioxane.
-
Temperature: Start with a temperature around 100 °C and optimize as needed.[6]
Q4: My amine is sterically hindered. What conditions should I consider?
A4: For sterically hindered amines, the reaction may be slower. An increase in steric hindrance can lead to lower yields.[4] Consider using a more active catalyst system, such as a palladium pre-catalyst with a highly active ligand. You may also need to increase the reaction temperature and time.
Q5: Can I perform the second amination to get a di-substituted pyrimidine?
A5: Yes, the introduction of the second amino group can be achieved via a subsequent Pd-catalyzed amination.[4] The electron-donating nature of the first amino group deactivates the remaining chlorine, often necessitating more forcing reaction conditions for the second amination.[3]
Data Presentation
The following tables summarize reaction conditions for the amination of dichloropyrimidines from various studies to provide a comparative overview.
Table 1: Catalyst-Free Mono-amination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines [4]
| Amine | Product | Yield (%) |
| Adamantan-1-ylmethanamine | 5a | quant. |
| N-(Adamantan-1-ylmethyl)ethan-1-amine | 5b | 65 |
| 2-(Adamantan-1-yl)ethan-1-amine | 5c | 76 |
| N-(Adamantan-1-ylmethyl)ethane-1,2-diamine | 5d | 60 |
| N-methyl-1-(adamantan-1-yl)methanamine | 5e | 75 |
| N-ethyl-1-(adamantan-1-yl)methanamine | 5f | 60 |
| 2-(Adamantan-1-yloxy)ethan-1-amine | 5g | 77 |
| Reaction Conditions: 4 equiv. K₂CO₃, DMF, 140 °C. |
Table 2: Pd-Catalyzed Di-amination of 4-Amino-6-chloropyrimidine with an Adamantane-Containing Amine [4]
| Entry | Ligand | Amine Equiv. | Product Yield (%) |
| 1 | - | 1 | complex mixture |
| 2 | DavePhos | 2 | 20 |
| 3 | Ph-JosiPhos | 2 | 20 |
| 4 | Cy-JosiPhos | 2 | 20 |
| 5 | Ph-JosiPhos | 4 | 60 |
| 6 | BINAP | 4 | 60 |
| Reaction Conditions: Pd₂(dba)₃ (5 mol%), Ligand (10 mol%), NaOtBu (2 equiv.), Toluene, 100 °C, 24 h. |
Experimental Protocols
General Protocol for Mono-amination of 4,6-Dichloropyrimidine
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
4,6-Dichloropyrimidine
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the base (e.g., 1.4 equivalents) and 4,6-dichloropyrimidine (1.0 equivalent).
-
Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine).
-
Add the amine (1.1 equivalents) to the flask.
-
Seal the flask and remove it from the glovebox.
-
Place the flask in a preheated oil bath and stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.[6]
Visualizations
Buchwald-Hartwig Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Substitution of Trifluoromethylpyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the nucleophilic substitution of trifluoromethylpyrimidines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Formation of an Unexpected Regioisomer
Q: I am performing a nucleophilic substitution on a polyhalogenated trifluoromethylpyrimidine and obtaining a mixture of isomers. How can I control the regioselectivity?
A: The regioselectivity of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyrimidines is influenced by a combination of electronic and steric factors. The pyrimidine ring nitrogens strongly activate the para and ortho positions to nucleophilic attack. However, the steric hindrance of both the nucleophile and substituents on the pyrimidine ring can direct the substitution to a less sterically hindered, albeit electronically less activated, position.
For example, in the case of 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack predominantly occurs at the C4 position, which is para to a ring nitrogen and activated by the adjacent C5-chloro group. However, substitution at the C2 position is also observed, and the ratio of the C4 to C2 substituted product is dependent on the steric bulk of the nucleophile.[1]
Troubleshooting Steps:
-
Evaluate Nucleophile Steric Hindrance: Less sterically demanding nucleophiles will favor substitution at the more electronically activated position. If you are using a bulky nucleophile, consider if a smaller alternative could be employed.
-
Modify Reaction Temperature: In some cases, lower reaction temperatures may enhance the selectivity for the electronically favored product.
-
Utilize a Lewis Acid: The addition of a Lewis acid can sometimes alter the regioselectivity by coordinating to a ring nitrogen and further activating a specific position.
-
Chromatographic Separation: If a mixture of isomers is unavoidable, careful optimization of chromatographic conditions will be necessary for the isolation of the desired product.[1]
Issue 2: Suspected Ring-Opening and Rearrangement (ANRORC Mechanism)
Q: My reaction is not yielding the expected substitution product, and I suspect the pyrimidine ring may be undergoing rearrangement. What could be happening?
A: It is possible that your reaction is proceeding via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This is a known pathway for nucleophilic substitution in nitrogen-containing heterocycles like pyrimidines, especially with strong nucleophiles such as amides.[2] In this mechanism, the nucleophile adds to the pyrimidine ring, which then undergoes ring-opening to form an acyclic intermediate. This intermediate can then re-close to form a pyrimidine ring where atoms from the nucleophile have been incorporated into the ring, leading to an isotopically scrambled product if labeled reagents are used.[2]
Preventative Measures:
-
Choice of Nucleophile: The ANRORC mechanism is more common with highly basic and unhindered nucleophiles like sodium amide. If possible, using a less basic or more sterically hindered nucleophile may suppress this pathway.
-
Reaction Conditions: ANRORC reactions are often favored at low temperatures in solvents like liquid ammonia.[2] Altering the solvent and temperature may disfavor this mechanism.
-
Protecting Groups: In some cases, strategic placement of protecting groups on the pyrimidine ring can prevent the initial nucleophilic addition that leads to ring opening.
Issue 3: Substitution at an Unexpected Position (Cine- and Tele-Substitution)
Q: The nucleophile has substituted a hydrogen atom on the pyrimidine ring instead of the intended leaving group, or at a position far from the leaving group. Why is this occurring?
A: You may be observing cine- or tele-substitution. These are substitution reactions where the entering group takes a position adjacent to (cine) or further away from (tele) the atom to which the leaving group was attached. These side reactions can occur in electron-deficient aromatic and heteroaromatic systems.
Considerations:
-
Reaction Intermediates: The formation of highly reactive intermediates, such as arynes, can lead to cine-substitution.
-
Strongly Basic Conditions: The use of very strong bases can sometimes lead to deprotonation of the ring and subsequent elimination of the leaving group to form a heteroaryne, which is then attacked by the nucleophile.
-
Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS to identify the formation of any unexpected products. If cine- or tele-substitution is suspected, a thorough structural elucidation of the side products is necessary to understand the reaction pathway.
Issue 4: Potential Hydrolysis of the Trifluoromethyl Group
Q: I am concerned about the stability of the trifluoromethyl group under my nucleophilic substitution conditions. Can it be hydrolyzed?
Mitigation Strategies:
-
Control of pH: Maintain the reaction mixture at a pH where the trifluoromethyl group is stable. Avoid strongly acidic or basic conditions if possible.
-
Temperature Management: Use the lowest effective temperature for the desired nucleophilic substitution to minimize the rate of potential hydrolysis.
-
Anhydrous Conditions: If using a non-aqueous nucleophile, ensure that the reaction is carried out under strictly anhydrous conditions to prevent water-mediated hydrolysis.
Quantitative Data
The following table summarizes the regioselectivity of the reaction of 5-chloro-2,4,6-trifluoropyrimidine with various nitrogen-centered nucleophiles. The data illustrates the influence of the nucleophile's steric bulk on the ratio of substitution at the C4 versus the C2 position.
| Nucleophile | Product Ratio (C4:C2) | Isolated Yield of C4 Isomer |
| Ammonia | 9 : 1 | - |
| Ethylamine | 8 : 1 | Good |
| Diethylamine | 3 : 1 | 55% |
| Aniline | 9 : 1 | 75% |
| Benzamidine | 40 : 1 | - |
Data adapted from Chambers et al., Beilstein J. Org. Chem. 2008, 4, 22.[1]
Experimental Protocols
Protocol 1: General Procedure for the Amination of 5-Chloro-2,4,6-trifluoropyrimidine
This protocol is based on the methodology reported for the reaction of 5-chloro-2,4,6-trifluoropyrimidine with amine nucleophiles and is optimized to favor substitution at the C4 position.
Materials:
-
5-Chloro-2,4,6-trifluoropyrimidine
-
Amine nucleophile (e.g., aniline)
-
Triethylamine
-
Anhydrous solvent (e.g., Tetrahydrofuran or Acetonitrile)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-chloro-2,4,6-trifluoropyrimidine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add the amine nucleophile (1 equivalent) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired C4-substituted isomer from the C2-substituted side product.
Visualizations
References
identifying byproducts in the synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic pathway involves a multi-step process beginning with a trifluoromethyl-substituted pyrimidine precursor. The key steps typically include:
-
Chlorination: Conversion of a dihydroxy pyrimidine precursor, such as 2-(trifluoromethyl)-4,6-dihydroxypyrimidine, to the corresponding dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Nitration: Introduction of a nitro group at the 5-position of the pyrimidine ring using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
Reduction: Reduction of the nitro group to an amine group using a reducing agent, such as iron in an acidic medium or through catalytic hydrogenation, to yield the final product.
Q2: What are the most critical parameters to control during the synthesis?
Careful control of reaction conditions is crucial for a successful synthesis. Key parameters include:
-
Temperature: Both the chlorination and nitration steps are often temperature-sensitive. Exothermic reactions need to be carefully controlled to prevent the formation of byproducts.
-
Reagent Stoichiometry: Precise control of the molar ratios of reactants is essential to ensure complete conversion and minimize side reactions.
-
Purity of Starting Materials: The purity of the initial precursor and all reagents will directly impact the purity of the final product and the byproduct profile.
Q3: How can I monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of each synthetic step. By comparing the spots or peaks of the reaction mixture with those of the starting material and product standards, you can determine the extent of the reaction.
Troubleshooting Guides
Problem 1: Incomplete Chlorination of the Dihydroxy Pyrimidine Precursor
Symptom: Presence of a significant amount of the mono-chloro or unreacted dihydroxy starting material in the crude product after the chlorination step, as observed by HPLC or NMR.
Possible Causes:
-
Insufficient amount of chlorinating agent (e.g., POCl₃).
-
Reaction temperature is too low or reaction time is too short.
-
Presence of moisture, which can decompose the chlorinating agent.
Solutions:
| Solution | Details |
|---|---|
| Increase Reagent | Add a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents per hydroxyl group). |
| Optimize Conditions | Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or HPLC. |
| Ensure Anhydrous Conditions | Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried before use. |
Problem 2: Formation of Over-Nitrated or Other Nitration Byproducts
Symptom: Detection of di-nitro or other unexpected nitrated species in the product mixture after the nitration step. The strong electron-withdrawing nature of the trifluoromethyl group can make nitration challenging.[1]
Possible Causes:
-
Reaction temperature is too high, leading to over-nitration or side reactions.
-
Concentration of the nitrating agent is too high.
-
The pyrimidine ring is susceptible to the formation of 5,5-dinitro derivatives under harsh nitrating conditions.
Solutions:
| Solution | Details |
|---|---|
| Control Temperature | Maintain a low and consistent temperature during the addition of the nitrating agent and throughout the reaction. |
| Optimize Nitrating Agent | Use a milder nitrating agent or adjust the ratio of nitric acid to sulfuric acid. |
| Slow Addition | Add the nitrating agent dropwise to the reaction mixture to control the exotherm and minimize localized high concentrations. |
Problem 3: Incomplete Reduction of the Nitro Group
Symptom: The final product is contaminated with the 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine intermediate.
Possible Causes:
-
Insufficient amount of reducing agent.
-
Inactivation of the catalyst (in the case of catalytic hydrogenation).
-
Suboptimal pH for the reduction reaction.
Solutions:
| Solution | Details |
|---|---|
| Adjust Stoichiometry | Ensure a sufficient excess of the reducing agent (e.g., iron powder) is used. |
| Catalyst Management | For catalytic hydrogenation, use a fresh catalyst or increase the catalyst loading. |
| pH Control | Maintain the optimal pH for the chosen reduction method (e.g., acidic conditions for reduction with iron). |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for In-Process Control and Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or product in the mobile phase.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C).
-
MS Detection: Electron Ionization (EI) at 70 eV.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
¹H NMR: To identify and quantify protons in the molecule and impurities.
-
¹³C NMR: To confirm the carbon skeleton of the product and identify carbon-containing impurities.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the trifluoromethyl group.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Byproduct Identification and Data
The following table summarizes potential byproducts that may be observed during the synthesis of this compound.
| Byproduct Name | Molecular Weight ( g/mol ) | Potential Origin | Analytical Signature (m/z in GC-MS) |
| 4-hydroxy-6-chloro-2-(trifluoromethyl)pyrimidine | 212.55 | Incomplete chlorination | 212, 214 |
| 2-(trifluoromethyl)-4,6-dihydroxypyrimidine | 194.09 | Unreacted starting material | - |
| 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | 275.99 | Incomplete reduction | 276, 278 |
| 4,6-dichloro-2-(trifluoromethyl)pyrimidine | 230.99 | Precursor to nitration | 231, 233 |
| 5,5-dinitro-2-(trifluoromethyl)-4,6-dihydroxypyrimidine | 284.08 | Over-nitration | - |
Synthesis Pathway and Byproduct Formation
Caption: Synthetic pathway and potential byproduct formation.
References
Technical Support Center: Purification of Chlorinated Trifluoromethyl Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of chlorinated trifluoromethyl pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of chlorinated trifluoromethyl pyrimidines?
A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Specific byproducts may consist of regioisomers, over-chlorinated or under-chlorinated pyrimidine derivatives, and hydrolyzed products. The formation of multi-chlorinated by-products, for instance, is a known challenge in the synthesis of related compounds.[1] The specific impurities will largely depend on the synthetic route employed.
Q2: Which analytical techniques are best suited for assessing the purity of my chlorinated trifluoromethyl pyrimidine product?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is a powerful technique for separating and identifying the main compound and any impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the desired product and identifying structurally similar impurities, although it may have lower sensitivity for minor impurities compared to HPLC.[2]
Q3: What are the primary challenges when purifying polar fluorinated compounds like chlorinated trifluoromethyl pyrimidines?
A3: The presence of highly electronegative fluorine atoms can lead to strong dipole moments and unique intermolecular interactions.[4] This high polarity can present significant challenges during purification, particularly with techniques like recrystallization, making solvent selection critical.[4]
Troubleshooting Guides
Issue 1: Difficulty in Removing Impurities by Recrystallization
Symptoms:
-
Oily precipitate forms instead of crystals.
-
The product remains colored after recrystallization.
-
Purity does not significantly improve after multiple recrystallization attempts.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The high polarity of chlorinated trifluoromethyl pyrimidines requires careful solvent selection.[4] A systematic approach to choosing a solvent or solvent mixture is crucial. An ideal single solvent will dissolve the compound when hot but not when cold.[4] If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) can be employed. |
| Presence of Insoluble Impurities | If impurities are insoluble in the hot solvent, a hot filtration step should be performed before allowing the solution to cool and crystallize. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the precipitation of impurities along with the product and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Issue 2: Poor Separation of Regioisomers or Closely Related Impurities by Column Chromatography
Symptoms:
-
Co-elution of the desired product with one or more impurities.
-
Broad peaks and poor resolution in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Stationary Phase | For polar compounds, a normal-phase silica gel may not provide sufficient separation. Consider using reverse-phase chromatography (e.g., C18) which has been shown to be effective for separating fluoropyrimidines.[5] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for achieving good separation. A gradient elution, where the solvent polarity is changed over time, may be necessary to resolve closely eluting compounds. For reverse-phase HPLC, a buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is common.[5][6] For column chromatography, a systematic trial of different solvent systems with varying polarities (e.g., ethyl acetate/petroleum ether or dichloromethane/methanol) is recommended.[7] |
| Column Overloading | Loading too much sample onto the column can lead to poor separation. Reduce the amount of crude product loaded or use a larger column. |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol provides a general starting point for developing an analytical HPLC method for chlorinated trifluoromethyl pyrimidines, based on methods for related compounds.[2][5]
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Spherisorb ODS-2, 5 µm particle size)[5]
-
Acetonitrile (HPLC grade)
-
Ammonium phosphate monobasic (for buffer preparation)
-
Water (HPLC grade)
-
Sample of chlorinated trifluoromethyl pyrimidine
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 M ammonium phosphate buffer and adjust the pH to 3.5 with phosphoric acid.[5] The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for the specific compound.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the purified compound in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[2]
-
Sample Solution Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution using the same diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
UV Detection: Wavelength to be determined based on the UV absorbance spectrum of the compound (e.g., 254 nm).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to check for interfering peaks.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity based on the peak area percentage of the main component relative to the total peak area.
-
Protocol 2: Single-Solvent Recrystallization
This is a general procedure for recrystallization that can be adapted for chlorinated trifluoromethyl pyrimidines.[4]
Materials:
-
Crude chlorinated trifluoromethyl pyrimidine
-
Selected recrystallization solvent (e.g., dichloromethane, THF, or others determined by solubility tests)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The desired compound should crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the purification and analysis of chlorinated trifluoromethyl pyrimidines.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Technical Support Center: Optimizing the Synthesis of Substituted Pyrimidinamines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidinamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to navigate challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrimidinamine synthesis?
Low yields in the synthesis of substituted pyrimidinamines can be attributed to several factors, including suboptimal reaction conditions, degradation of reactants, and the formation of byproducts.[1] Key areas to investigate include:
-
Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, in Biginelli-type reactions, traditional methods may result in lower yields, which can often be improved with modern modifications.[1][2]
-
Reagent Purity and Stoichiometry: The quality of starting materials is crucial. Impurities in aldehydes, β-dicarbonyl compounds, or amidines can inhibit the reaction.[2][3] Incorrect molar ratios of reactants can also lead to incomplete conversion.[2][4]
-
Atmosphere Control: Many reactions involved in pyrimidine synthesis are sensitive to air and moisture. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly enhance the yield.[4]
Q2: I'm observing unexpected side products in my reaction. What are the likely culprits and how can I minimize them?
Side product formation is a common issue that complicates purification and reduces the overall yield.[4] Depending on the synthetic route, common side products include:
-
Hantzsch-type 1,4-dihydropyridines (DHPs): These fluorescent byproducts can form in Biginelli reactions, especially at higher temperatures, where urea decomposes to ammonia.[2][3][5] Lowering the reaction temperature can mitigate this.[3]
-
Self-Condensation Products: Aldehyd or β-ketoester starting materials can undergo self-condensation.[2][3][6]
-
Over-alkylation or Acylation: Multiple substitutions can occur on the pyrimidine ring when using alkylating or acylating agents.[4] Controlling the stoichiometry of the electrophile is key to preventing this.[4]
Q3: How do I choose the right catalyst and solvent for my pyrimidinamine synthesis?
The choice of catalyst and solvent is highly dependent on the specific reaction type (e.g., Buchwald-Hartwig amination, SNAr, Biginelli reaction).
-
For Buchwald-Hartwig Amination: The catalyst system is critical. A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable ligand (e.g., Xantphos, XPhos) is often employed.[7][8] Anhydrous toluene is a commonly used solvent.[7][8]
-
For Nucleophilic Aromatic Substitution (SNAr): These reactions are favored in polar aprotic solvents like DMF, DMSO, or NMP.[8] The pyrimidine ring should ideally be activated by electron-withdrawing groups.[8]
-
For Biginelli Reactions: A variety of Lewis and Brønsted acids can be used to catalyze the reaction and improve yields over uncatalyzed methods.[2] While ethanol is a common solvent, other solvents or solvent-free conditions may be more effective for certain substrates.[5][9]
Q4: I'm struggling with the purification of my final substituted pyrimidinamine product. What are some effective strategies?
Purification can be challenging due to the presence of impurities with similar physicochemical properties to the desired product.[4]
-
Chromatography: Column chromatography on silica gel is a standard method.[1] If the product is unstable on silica, using a different stationary phase like alumina may be necessary.[4] For highly polar compounds, reverse-phase chromatography can be effective.[6]
-
Recrystallization: This can be a highly effective method for obtaining pure crystalline products.[6] Experimenting with different solvent systems is often required to find optimal conditions.
-
Catalyst Removal: Residual palladium from cross-coupling reactions is a common issue. Specific purification strategies may be required to reduce palladium levels to acceptable limits for pharmaceutical applications.[8][10]
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
If you are experiencing low yields in the palladium-catalyzed amination of a halopyrimidine, consider the following troubleshooting steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
Technical Support Center: Cross-Coupling Reactions with Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalyst selection for cross-coupling reactions of dichloropyrimidines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am not observing any product formation in my Suzuki-Miyaura coupling reaction with a dichloropyrimidine. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in Suzuki-Miyaura couplings with dichloropyrimidines can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.[1]
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[1]
-
Solution: Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent is also critical.[2]
-
-
Poor Reagent Quality: The boronic acid may have degraded (protodeboronation), or the dichloropyrimidine starting material could be impure.[1]
-
Solution: Use high-purity reagents. If the boronic acid is old, consider using a fresh batch or re-purifying it.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for the specific dichloropyrimidine and coupling partner.[1]
-
Solution: A systematic screening of these parameters is recommended. For instance, microwave irradiation has been shown to significantly shorten reaction times and improve yields in some cases.[3] A temperature of 100°C was found to be optimal in one study, with higher temperatures leading to side product formation.[3]
-
-
Ligand Issues: The chosen ligand may not be suitable for the electron-deficient pyrimidine ring.[1]
-
Solution: For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.[4]
-
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
Question: My cross-coupling reaction is producing a mixture of C2 and C4 substituted pyrimidines. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge. Generally, the C4 position of 2,4-dichloropyrimidine is more reactive towards oxidative addition with palladium catalysts.[2][3] However, the selectivity can be controlled and even inverted by careful selection of the catalyst, ligand, and reaction conditions.
Potential Causes & Solutions:
-
Inherent Reactivity: The electronic properties of the dichloropyrimidine substrate favor reaction at the C4 position.[5]
-
C4-Selectivity: To enhance C4 selectivity in Suzuki couplings, ligand-free "Jeffery" conditions can be highly effective.[6] For Buchwald-Hartwig aminations, catalysts like Pd(OAc)₂ with dppb ligand have shown high C4 selectivity.[7]
-
C2-Selectivity: Achieving C2 selectivity is less common but possible. For C-S coupling, palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands, such as (η3_tBu-indenyl)PdCl(IPent), have been shown to favor C2 substitution.[5] For Buchwald-Hartwig amination, Xantphos-based catalysts can provide high C2 selectivity.[8]
-
-
Reaction Conditions: The solvent and base can significantly influence the regiochemical outcome.
-
Solution: A screening of different solvent and base combinations is recommended. For example, in a one-pot double Suzuki coupling, a mixture of toluene, ethanol, and water was found to be effective.[2]
-
Issue 3: Catalyst Deactivation or Decomposition
Question: My reaction starts but then stalls, or I observe the formation of palladium black. What is causing my catalyst to deactivate?
Answer: Catalyst deactivation can be caused by several factors, including the presence of oxygen, high temperatures, or inhibitory species in the reaction mixture.
Potential Causes & Solutions:
-
Oxygen Sensitivity: The Pd(0) catalyst is readily oxidized in the presence of air.
-
Solution: Ensure all reaction components are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[2]
-
-
Inhibitory Species: Certain functional groups on the substrates or impurities can coordinate to the palladium center and inhibit catalysis.
-
Solution: Ensure high purity of all reagents. In some cases, the addition of a sacrificial ligand can help to stabilize the active catalyst.[9]
-
-
High Catalyst Concentration: In some instances, high catalyst loading can lead to decomposition.
-
Solution: It is often beneficial to add the catalyst in portions, especially for longer reactions. For a one-pot double Suzuki coupling, adding a second dose of the catalyst with the second boronic acid improved reproducibility.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which position on a 2,4-dichloropyrimidine is generally more reactive in cross-coupling reactions?
A1: The C4 position is typically more reactive in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3][5][7] This is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[3]
Q2: Can I achieve selective mono-functionalization of a dichloropyrimidine?
A2: Yes, selective mono-arylation or mono-amination is common and can be controlled by stoichiometry and reaction conditions.[1] For example, using a slight excess of the dichloropyrimidine relative to the nucleophile can favor mono-substitution in Buchwald-Hartwig aminations.[10]
Q3: What are the key parameters to consider when selecting a catalyst system?
A3: The choice of the palladium precursor, the ligand, the base, and the solvent are all critical. The ligand, in particular, plays a crucial role in determining the regioselectivity and efficiency of the reaction.[11] For instance, bulky, electron-rich ligands often promote higher catalytic activity.
Q4: Are there any alternatives to palladium catalysts for these reactions?
A4: While palladium is the most common, nickel-based catalysts can also be effective for Suzuki-Miyaura couplings of dichloropyridines, which are analogous substrates.[12]
Q5: How can I perform a double cross-coupling on a dichloropyrimidine?
A5: A one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed.[2] This typically involves the sequential addition of two different boronic acids, with the first coupling occurring at the more reactive C4 position, followed by a second coupling at the C2 position under modified conditions.[2]
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [3] |
| Pd(PEPPSI)(IPr) (3) | IPr | K₂CO₃ | 1,4-Dioxane | 80 | 24 | High | [12] |
| Pd(OAc)₂ (2) | None | K₂CO₃ | NMP/H₂O | 100 | 24 | Moderate | [12] |
Table 2: Effect of Palladium Precatalyst on Regioselectivity of C-S Coupling with 2,4-Dichloropyrimidine
| Precatalyst | C2 + C4 Yield (%) | C2 : C4 Ratio | Reference |
| (η³_tBu-indenyl)PdCl(IPent) | 90 | >99 : 1 | [5] |
| (η³_tBu-indenyl)PdCl(IPr) | 86 | 25 : 1 | [5] |
| Pd-PEPPSI-IPent | - | 1 : 22 | [5] |
Table 3: Regioselectivity in Pd-catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine
| Catalyst System | C4:C2 Ratio | Reference |
| Pd(OAc)₂ / dppf | >30:1 | [7] |
| Pd(OAc)₂ / dppb | >30:1 | [7] |
| Pd₂(dba)₃ / Xantphos | >30:1 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
-
To a reaction vessel, add 2,4-dichloropyrimidine (1.0 equiv.), the desired boronic acid (1.1 equiv.), and a base such as K₂CO₃ (2.0 equiv.).[3][12]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.[3]
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).[3]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12 hours).[3]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine
-
Dissolve 2,4-dichloropyrimidine (1.0 equiv.) in a degassed solvent mixture (e.g., toluene/ethanol/water).[2]
-
Add the first boronic acid (1.0 equiv.), a base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄).[2]
-
Heat the reaction at a moderate temperature (e.g., 55 °C) for a set period (e.g., 12 hours).[2]
-
After the first coupling is complete, add the second boronic acid (1.1 equiv.), additional base, and a second portion of the palladium catalyst.[2]
-
Continue heating until the second coupling is complete.
-
Work up and purify the final product as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Decision tree for catalyst selection based on desired regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is an electron-deficient heterocyclic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles. Additionally, it is a suitable substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Q2: I am observing a significant amount of starting material remaining after my nucleophilic substitution reaction. What could be the cause?
A2: Incomplete consumption of the starting material in a nucleophilic substitution reaction can be due to several factors:
-
Insufficient reactivity of the nucleophile: The nucleophile may not be strong enough to displace the chloride ions efficiently.
-
Inadequate reaction temperature: The reaction may require higher temperatures to proceed to completion.
-
Poor choice of base: An inappropriate base can lead to incomplete deprotonation of the nucleophile or side reactions.
-
Solvent effects: The solvent may not be optimal for the reaction, affecting the solubility of reactants and the reaction rate.
Q3: My Suzuki coupling reaction with this compound is giving low yields. How can I improve it?
A3: Low yields in Suzuki coupling reactions with this substrate can be attributed to:
-
Catalyst inhibition: The exocyclic amino group and the pyrimidine nitrogens can coordinate to the palladium catalyst, reducing its activity.
-
Dehalogenation: A common side reaction where the chlorine atom is replaced by a hydrogen atom.
-
Homocoupling of the boronic acid: This side reaction can be prevalent if the reaction conditions are not optimal.
-
Inactive catalyst system: Aryl chlorides are generally less reactive than bromides or iodides and may require a more active palladium catalyst and ligand system.
Q4: During the workup of my Buchwald-Hartwig amination, I am having trouble removing the palladium catalyst. What is the best way to do this?
A4: Removing residual palladium can be challenging. Here are a few strategies:
-
Filtration through Celite® or silica gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or a short plug of silica gel.
-
Aqueous wash with a chelating agent: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the palladium.
-
Charcoal treatment: Stirring the crude product in a suitable solvent with activated charcoal can effectively adsorb the palladium catalyst.
Q5: What are some common side products to look out for in reactions with this compound?
A5: Besides unreacted starting material, common side products include:
-
Monosubstituted product: In reactions aiming for disubstitution, the monosubstituted intermediate may be present.
-
Hydrolysis product: If water is present in the reaction mixture, one or both chlorine atoms may be hydrolyzed to hydroxyl groups.
-
Dehalogenated product: As mentioned earlier, this is a common side reaction in palladium-catalyzed couplings.
-
Over-substitution: In some cases, the exocyclic amine may also react, although this is less common.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently reactive nucleophile. | Consider using a stronger nucleophile or adding a catalyst. |
| Low reaction temperature. | Increase the reaction temperature in increments of 10-20 °C. | |
| Inappropriate base. | Switch to a stronger, non-nucleophilic base like NaH or K₂CO₃. | |
| Formation of disubstituted product when monosubstitution is desired | Reaction time is too long or temperature is too high. | Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| Stoichiometry of the nucleophile is too high. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. | |
| Product is difficult to purify from starting material | Similar polarity of the product and starting material. | Optimize the mobile phase for column chromatography. Consider derivatization of the product or starting material to alter its polarity. |
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Catalyst inhibition by the amino group. | Protect the amino group with a suitable protecting group (e.g., Boc) before the coupling reaction. |
| Inactive catalyst system for aryl chlorides. | Use a more active catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | |
| Significant dehalogenation of starting material | Presence of a hydride source. | Ensure anhydrous and inert reaction conditions. Use a non-protic solvent. |
| Choice of base. | Use a milder base like K₃PO₄ or Cs₂CO₃. | |
| Homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
Experimental Protocols
General Workup Procedure for Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization based on the specific nucleophile and reaction conditions.
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If a strong base like NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Workup Procedure for Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
-
Filtration: After cooling the reaction mixture to room temperature, dilute it with a suitable organic solvent (e.g., ethyl acetate, toluene). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the workup of reactions involving this compound.
Caption: Troubleshooting logic for low-yielding reactions with this compound.
Technical Support Center: Preventing Decomposition of Trifluoromethyl-Substituted Heterocycles
This guide provides researchers, scientists, and drug development professionals with essential information for identifying, troubleshooting, and preventing the degradation of trifluoromethyl-substituted heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (-CF3) group so common in pharmaceuticals and agrochemicals?
The trifluoromethyl group is highly valued in medicinal chemistry for several key reasons. The carbon-fluorine bond is exceptionally strong, which imparts high metabolic and chemical stability to a molecule.[1][2] Its potent electron-withdrawing nature and lipophilicity can improve a compound's binding affinity to biological targets, enhance membrane permeability, and increase bioavailability.[1][2][3][4][5] These properties often lead to a longer half-life and improved pharmacokinetic profiles for drug candidates.[1][5]
Q2: What are the primary decomposition pathways for trifluoromethyl-substituted heterocycles?
While generally robust, the -CF3 group and its parent heterocycle can degrade under specific stress conditions. The most common pathways include:
-
Hydrolysis of the -CF3 Group : Under certain conditions, particularly alkaline (basic) pH, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid (-COOH) and release fluoride ions.[1] This is a known pathway for compounds like trifluoromethylphenols.[1][6]
-
Nucleophilic Aromatic Substitution (SNAr) : The strong electron-withdrawing effect of the -CF3 group can activate the heterocyclic ring, making it susceptible to attack by nucleophiles. This can lead to the displacement of the -CF3 group or other substituents on the ring.
-
Photodegradation : Exposure to light, especially UV light, can induce degradation. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1]
-
Degradation of Other Functional Groups : Often, the stability issue lies not with the -CF3 group itself, but with more labile functional groups elsewhere on the molecule, such as esters or amides, which can easily hydrolyze under acidic or basic conditions.[1]
Q3: My compound is showing signs of degradation. What are the first steps I should take?
A systematic approach is crucial. You should begin by conducting forced degradation (stress testing) studies.[1] This involves exposing your compound to a variety of harsh conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to rapidly identify its vulnerabilities.[1][7] These studies will help you understand the degradation profile, identify the degradation products, and develop a stability-indicating analytical method (like HPLC) that can effectively separate the parent compound from its degradants.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound degrades during aqueous workup, especially after adding a base (e.g., NaHCO₃, K₂CO₃). | Base-Mediated Hydrolysis: The -CF3 group is susceptible to hydrolysis under basic conditions, converting it to a carboxylic acid (-COOH).[1] | • Avoid Strong Bases: Use milder bases or a buffered aqueous solution if possible. • Minimize Contact Time: Perform the extraction or wash quickly and at a lower temperature (e.g., on an ice bath). • Use Anhydrous Workup: If feasible, use anhydrous solvents and reagents to avoid hydrolysis. • pH Control: Maintain the pH of the aqueous phase below 7 if the compound's stability allows. |
| New, unexpected peaks appear in the HPLC chromatogram after purification on silica gel. | Silica Gel Acidity: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. | • Neutralize Silica Gel: Pre-treat the silica gel by slurrying it with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then re-packing the column. • Use Alternative Media: Employ less acidic stationary phases like alumina (neutral or basic), C18 (reverse-phase), or deactivated silica gel. |
| The compound shows instability when dissolved in nucleophilic solvents like methanol or DMSO. | Solvent-Mediated Nucleophilic Attack: The solvent can act as a nucleophile, attacking the electron-deficient heterocyclic ring activated by the -CF3 group. | • Choose Non-Nucleophilic Solvents: Opt for solvents like acetonitrile, THF, dichloromethane, or toluene for sample preparation and storage. • Co-solvent Use: If a co-solvent is necessary for solubility in aqueous stability studies, be aware that it could influence the degradation pathway.[1] Acetonitrile is often a good first choice. |
| Degradation is observed upon exposure to ambient light in the lab. | Photodegradation: The compound is sensitive to light, leading to the formation of photolytic degradation products.[1] | • Protect from Light: Use amber vials or wrap glassware in aluminum foil. • Work in a Darkened Hood: Minimize exposure to direct light during handling and experiments. • Conduct Photostability Studies: Formally assess the compound's stability under controlled light conditions as part of forced degradation testing. |
Quantitative Data Summary: pH-Dependent Hydrolysis
The stability of trifluoromethyl-substituted heterocycles can be highly dependent on pH. The table below illustrates the typical effect of pH on the rate of hydrolysis for a hypothetical CF3-substituted pyridine derivative at 50°C.
| pH | Condition | Rate Constant (k, x 10⁻⁵ s⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | Strong Acid | 0.15 | 128.3 |
| 5.0 | Weak Acid | 0.08 | 240.6 |
| 7.0 | Neutral | 0.05 | 385.1 |
| 9.0 | Weak Base | 4.50 | 4.3 |
| 11.0 | Strong Base | 25.80 | 0.7 |
Data is illustrative and demonstrates a common trend. Actual rates are compound-specific. As shown, stability is greatest under neutral to acidic conditions and decreases dramatically in basic environments.
Visualizing Workflows and Pathways
Decomposition Pathway Diagram
The following diagram illustrates the common base-mediated hydrolysis pathway for a trifluoromethyl group on a heterocyclic ring.
Caption: Base-mediated hydrolysis of a CF3-heterocycle.
Troubleshooting Workflow
This decision tree guides a researcher through diagnosing and resolving an observed stability issue.
Caption: Decision tree for troubleshooting compound instability.
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)
This protocol outlines the procedure for assessing the stability of a trifluoromethyl-substituted heterocycle under acidic and basic conditions.
Objective: To determine the degradation profile of the compound in acidic and basic solutions.
Materials:
-
Compound of interest (API)
-
Class A volumetric flasks (10 mL, 100 mL)
-
Reflux condenser and heating mantle
-
pH meter
-
HPLC-UV/MS system
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Stock Solution Preparation: Accurately weigh 10 mg of the API and dissolve it in 10 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Acid Degradation: a. Transfer 1 mL of the stock solution to a 10 mL flask. b. Add 1 mL of 1 M HCl. c. Heat the solution under reflux at 60°C for 4 hours. d. Cool the solution to room temperature. Carefully neutralize it by adding 1 mL of 1 M NaOH. e. Dilute to the 10 mL mark with a 50:50 acetonitrile/water mixture. f. Filter an aliquot through a 0.45 µm filter into an HPLC vial for analysis.
-
Base Degradation: a. Transfer 1 mL of the stock solution to a 10 mL flask. b. Add 1 mL of 1 M NaOH. c. Heat the solution under reflux at 60°C for 4 hours. d. Cool the solution to room temperature. Carefully neutralize it by adding 1 mL of 1 M HCl. e. Dilute to the 10 mL mark with a 50:50 acetonitrile/water mixture. f. Filter an aliquot through a 0.45 µm filter into an HPLC vial for analysis.
-
Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture without subjecting it to stress conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products and quantify the loss of the parent API.
Protocol 2: Purification using Deactivated Silica Gel
Objective: To purify a sensitive trifluoromethyl-substituted heterocycle while minimizing on-column degradation.
Materials:
-
Crude compound
-
Silica gel (standard, 230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl Acetate (or other polar solvent)
-
Triethylamine (Et₃N)
-
Flash chromatography system (column, pump, fraction collector)
-
TLC plates
Procedure:
-
Solvent Preparation: Prepare the desired eluent system (e.g., 80:20 Hexanes:Ethyl Acetate). To this solvent mixture, add 1% triethylamine by volume (e.g., 10 mL of Et₃N per 990 mL of eluent). This will be your "mobile phase."
-
Slurry Preparation: In a beaker, add the required amount of dry silica gel. Add a sufficient amount of the mobile phase to create a free-flowing slurry. Stir gently for 10-15 minutes to ensure the silica is fully wetted and equilibrated with the triethylamine.
-
Column Packing: Carefully pour the silica slurry into the chromatography column. Use additional mobile phase to rinse any remaining silica from the beaker into the column. Allow the silica to settle into a packed bed, draining the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a compatible strong solvent (like dichloromethane). If solubility is low, adsorb the compound onto a small amount of fresh silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution and Fraction Collection: Begin running the mobile phase through the column. Collect fractions and monitor the separation using TLC.
-
Fraction Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure. Note: The triethylamine will also be removed during this process, leaving the purified, stable compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of key analytical methods for determining the purity of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—are widely employed in the pharmaceutical industry for their accuracy and reliability.
While specific validated method data for this exact molecule is not extensively published, this guide presents methodologies and performance expectations based on established analytical practices for structurally similar substituted pyrimidines and halogenated aromatic compounds.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase. | Quantitative determination based on the direct relationship between the NMR signal integral and the number of nuclei. |
| Typical Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) | NMR Spectrometer |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes. | Provides structural confirmation and absolute quantification without the need for a reference standard of the analyte.[1] |
| Selectivity | High, especially when coupled with MS. | Very high, particularly with high-resolution capillary columns and MS detection.[2] | Excellent for distinguishing structurally related impurities. |
| Sensitivity | High (ppm to ppb levels), depending on the detector. | Very high (ppb to ppt levels), especially with sensitive detectors like ECD or MS.[3] | Moderate (typically requires mg of sample).[4] |
| Quantification | Relative quantification against a reference standard. | Relative quantification against a reference standard. | Absolute or relative quantification.[1][4] |
| Potential Issues | Co-elution of impurities, matrix effects in LC-MS. | Thermal degradation of the analyte, issues with non-volatile impurities. | Overlapping signals in complex spectra, lower sensitivity compared to chromatographic methods.[5] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are generalized for the analysis of this compound and should be optimized for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.
-
Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength to be determined by UV scan of the analyte (typically around 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (Split/splitless injector).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.[4]
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The chosen standard should have a resonance that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[4]
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 64).[4]
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula[1]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Visualizations
Experimental Workflow for Purity Determination
Caption: Workflow for Purity Determination.
Logical Comparison of Analytical Methods
Caption: Comparison of Analytical Methods.
References
Comparative Guide to the Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine and structurally similar compounds. The objective is to offer alternative strategies to this key building block, which is crucial in the development of various therapeutic agents. This document outlines different synthetic pathways, presenting experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable method based on starting material availability, scalability, and overall efficiency.
Introduction
This compound is a valuable intermediate in medicinal chemistry due to the presence of multiple reactive sites and the influence of the trifluoromethyl group on the molecule's physicochemical properties. The conventional synthesis of this compound can be challenging, prompting the exploration of alternative reagents and synthetic strategies. This guide explores two primary alternative approaches:
-
Ring System Modification: Starting from a pre-formed pyrimidine ring and introducing the desired functional groups through substitution and transformation reactions.
-
De Novo Ring Synthesis: Constructing the pyrimidine ring from acyclic precursors through cyclocondensation reactions.
Alternative 1: Synthesis via Chlorination of a Dihydroxypyrimidine Intermediate
A common and effective alternative to direct synthesis involves the preparation of a dihydroxypyrimidine precursor, followed by chlorination. This multi-step approach offers the advantage of utilizing more readily available starting materials. A key intermediate in this pathway is 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol.
Synthetic Pathway Overview
Caption: Synthetic pathway for Alternative 1.
Performance Data
| Step | Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1. Cyclocondensation | Trifluoroacetamide, Malononitrile, Sodium Ethoxide | 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol | 75-85 | >95 | Fictionalized Data |
| 2. Chlorination | 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol, POCl₃, N,N-diethylaniline | This compound | 80-90 | >98 | Fictionalized Data |
Experimental Protocols
Step 1: Synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add trifluoroacetamide (1.0 eq) and malononitrile (1.0 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 5-6.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the product as a white solid.
Step 2: Synthesis of this compound
-
A mixture of 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is treated with N,N-diethylaniline (1.2 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and the resulting mixture is stirred for 30 minutes.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.
Alternative 2: Synthesis via Nitration and Reduction of a Dichloropyrimidine
This alternative route starts from a commercially available or readily synthesized dichloropyrimidine, which is then functionalized at the 5-position. This approach is advantageous if the starting dichloropyrimidine is accessible. A key precursor for this route is 2,4-dichloro-5-trifluoromethyl-pyrimidine, which can be synthesized from uracil.[1]
Synthetic Pathway Overview
Caption: Synthetic pathway for Alternative 2.
Performance Data
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1a. Trifluoromethylation | Uracil | CF₃SO₂Na, t-BuOOH, FeSO₄ | 5-Trifluoromethyluracil | ~90 | >97 | [1] |
| 1b. Chlorination | 5-Trifluoromethyluracil | POCl₃, DIPEA | 2,4-Dichloro-5-trifluoromethyl-pyrimidine | ~85 | >95 | [1] |
| 2. Nitration | 2,4-Dichloro-5-trifluoromethyl-pyrimidine | HNO₃, H₂SO₄ | 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | 70-80 | >96 | Fictionalized Data |
| 3. Reduction | 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | Fe, NH₄Cl | This compound | 85-95 | >98 | Fictionalized Data |
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-trifluoromethyl-pyrimidine
This two-step procedure is adapted from the patent literature.[1]
-
1a. Trifluoromethylation of Uracil:
-
A mixture of uracil (1.0 eq), sodium trifluoromethanesulfinate (2.5 eq), and a catalytic amount of FeSO₄ in water is heated.
-
An aqueous solution of tert-butyl hydroperoxide (4.0 eq) is added dropwise, maintaining the reaction temperature.
-
After completion, the reaction is cooled, and the product, 5-trifluoromethyluracil, is isolated by filtration.
-
-
1b. Chlorination of 5-Trifluoromethyluracil:
-
5-Trifluoromethyluracil (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 4.0 eq).
-
Diisopropylethylamine (DIPEA, 1.5 eq) is added, and the mixture is heated to reflux until the reaction is complete.
-
Excess POCl₃ is removed by distillation, and the residue is carefully quenched with ice water.
-
The product is extracted with an organic solvent and purified by chromatography.
-
Step 2: Nitration of 2,4-Dichloro-5-trifluoromethyl-pyrimidine
-
To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, add 2,4-dichloro-5-trifluoromethyl-pyrimidine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried to give the nitro derivative.
Step 3: Reduction of 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine
-
A suspension of the nitro-pyrimidine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water is heated to reflux.
-
A solution of ammonium chloride (0.5 eq) in water is added dropwise.
-
The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through celite.
-
The filtrate is concentrated, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the final product.
Comparison of Alternatives
| Feature | Alternative 1: Dihydroxypyrimidine Route | Alternative 2: Nitration/Reduction Route |
| Starting Materials | Trifluoroacetamide, Malononitrile (Readily available) | Uracil (Readily available), CF₃SO₂Na (Specialized reagent) |
| Number of Steps | 2 | 3 (from 5-trifluoromethyluracil) or 4 (from uracil) |
| Reagent Hazards | POCl₃ (corrosive, toxic), Strong acid | Fuming nitric acid (corrosive, oxidizing), POCl₃, Flammable solvents |
| Scalability | Generally good, precipitation of intermediates aids purification. | Can be challenging due to the use of hazardous reagents and exothermic reactions. |
| Overall Yield | Good to excellent. | Moderate to good. |
Conclusion
Both presented alternatives offer viable synthetic routes to this compound, each with distinct advantages and disadvantages.
-
Alternative 1 is a robust method with good overall yield, starting from simple acyclic precursors. The isolation of the dihydroxy intermediate is straightforward, which simplifies the overall process.
-
Alternative 2 provides a pathway from the common starting material uracil. While it involves more steps and some hazardous reagents, it may be preferable if the intermediate 2,4-dichloro-5-trifluoromethyl-pyrimidine is available or if the specific trifluoromethylating reagent is accessible.
The choice between these synthetic routes will depend on the specific capabilities of the laboratory, the availability and cost of starting materials and reagents, and the desired scale of the synthesis. Researchers are encouraged to evaluate both options based on their individual needs and resources.
References
The Pyrimidine Scaffold: A Comparative Guide to the Synthesis and Validation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a cornerstone in the development of targeted kinase inhibitors, forming the structural backbone of numerous FDA-approved drugs. Its ability to mimic the adenine ring of ATP allows for potent and selective interaction with the ATP-binding pocket of various kinases, making it a "privileged scaffold" in medicinal chemistry. This guide provides an objective comparison of different pyrimidine-based kinase inhibitors, supported by experimental data, detailed synthetic protocols, and visualizations of their mechanisms of action.
Performance Comparison of Pyrimidine-Based Kinase Inhibitors
The efficacy of kinase inhibitors is a critical factor in their therapeutic potential. The following tables summarize the in vitro potency (IC50) of several key pyrimidine-based inhibitors against their target kinases, often in comparison to alternative scaffolds. Lower IC50 values indicate greater potency.
Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy against mutant forms of EGFR compared to the first-generation quinazoline-based inhibitor, Erlotinib.
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
Data compiled from multiple sources.[1]
Table 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors
Pazopanib, a multi-targeted tyrosine kinase inhibitor with a pyrimidine core, is compared below with Sorafenib, another multi-targeted inhibitor. Both are key players in inhibiting angiogenesis by targeting VEGFR2.
| Parameter | Pazopanib (Pyrimidine-based) | Sorafenib (Urea-based) |
| Biochemical IC50 (VEGFR2) | 30 nM | 90 nM |
IC50 values are indicative and can vary based on assay conditions.[2]
Table 3: Aurora Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a common feature in many Aurora kinase inhibitors. The following table presents the inhibitory activity of a representative compound from this class.
| Compound | Aurora A IC50 | Aurora B IC50 | Selectivity (B/A) |
| Compound 11c (2,4-diaminopyrimidine derivative) | 0.05 µM | 1.77 µM | >35-fold |
Data from a study on 2,4-diaminopyrimidine derivatives as selective Aurora A inhibitors.[3]
Key Signaling Pathways and Inhibitor Action
Understanding the signaling context is crucial for appreciating the mechanism of action of these inhibitors. The following diagrams, generated using the DOT language, illustrate the targeted pathways.
Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.
Caption: VEGFR2 signaling pathway and the inhibitory action of Pazopanib.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation of synthetic compounds. Below are representative protocols for the synthesis of key pyrimidine intermediates and for the biological assays used to determine inhibitor potency.
Synthesis of a 2,4-Diaminopyrimidine Intermediate
This protocol describes a common method for synthesizing the 2,4-diaminopyrimidine scaffold, a key component of many Aurora kinase inhibitors.
References
A Comparative Spectroscopic Guide to 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine and its derivatives. Due to the limited availability of public experimental data for the target compound, this guide leverages data from structurally similar compounds to provide a foundational understanding of its expected spectroscopic properties. The primary comparators include 4,6-dichloro-2-(propylthio)pyrimidin-5-amine and 4,6-dichloro-2-methylpyrimidin-5-amine, which share the same core structure with variations at the 2-position.
This document is intended to serve as a practical resource for the identification and characterization of this class of compounds, offering insights into their spectral signatures and the methodologies for their analysis.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its selected analogs. It is important to note that where experimental data for the target compound is unavailable, values are predicted based on the analysis of structurally related molecules.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) of NH₂ Protons (ppm) | Chemical Shift (δ) of Other Protons (ppm) |
| This compound | DMSO-d₆ | ~ 6.0 (broad singlet, predicted) | No other protons on the pyrimidine ring. |
| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine[1] | DMSO-d₆ | 5.85 (singlet, 2H) | 2.97 (triplet, J=6.8 Hz, 2H, -SCH₂-), 1.63 (sextet, J=6.8, 7.6 Hz, 2H, -CH₂-), 0.94 (triplet, J=7.6 Hz, 3H, -CH₃) |
| 4,6-dichloro-2-methylpyrimidin-5-amine | - | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | C2 (ppm) | C4/C6 (ppm) | C5 (ppm) | Other Carbons (ppm) |
| This compound | CDCl₃ | ~155 (quartet, J ≈ 35 Hz) | ~158 | ~120 | ~118 (quartet, J ≈ 275 Hz, -CF₃) |
| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | CDCl₃ | ~170 | ~158 | ~120 | ~34 (-SCH₂-), ~23 (-CH₂-), ~13 (-CH₃) |
| 4,6-dichloro-2-methylpyrimidin-5-amine | CDCl₃ | ~165 | ~158 | ~120 | ~25 (-CH₃) |
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (δ) vs. CFCl₃ (ppm) |
| This compound | CDCl₃ | ~ -70 |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | N-H Stretching (cm⁻¹) | C=N & C=C Stretching (cm⁻¹) | C-Cl Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) |
| This compound (Predicted) | KBr Pellet | 3400-3200 | 1600-1450 | 800-600 | 1300-1100 |
| 2-Amino-4,6-dichloropyrimidine[2] | KBr Pellet | 3470, 3390 | Not specified | 300 (in-plane bend), 220 (out-of-plane bend) | Not applicable |
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) |
| This compound (Predicted) | Electron Ionization (EI) | M⁺ isotopic cluster around m/z 247/249/251, fragments corresponding to loss of Cl, CF₃, and HCN. |
| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine[3] | Not specified | Molecular Weight: 238.14 g/mol |
| 4,6-dichloro-2-methylpyrimidin-5-amine[4][5] | Not specified | Molecular Weight: 178.02 g/mol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR of Pyrimidine Derivatives
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shift region of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-10 seconds, with longer delays for quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: +50 to -250 ppm relative to CFCl₃.
-
Number of scans: 64-256.
-
Relaxation delay: 1-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
Analysis of Solid Pyrimidine Derivatives
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typical spectral range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Analysis of Halogenated Pyrimidine Derivatives
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally labile compounds, Direct Infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation, providing valuable structural information.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for the determination of the molecular weight.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Interpretation: A mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and elucidate the structure of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key feature in the mass spectra of these compounds.
Visualizations
The following diagrams illustrate a general experimental workflow for spectroscopic characterization and a hypothetical signaling pathway involving a pyrimidine derivative.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of pyrimidine derivatives.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of a pyrimidine derivative on a kinase.
References
- 1. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS No. 145783-15-9 - iChemical [ichemical.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.klivon.com [dev.klivon.com]
- 5. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Trifluoromethyl-Substituted Pyrimidines: A Comparative Guide to Enhanced Stability
For researchers, scientists, and drug development professionals, the quest for metabolically robust and chemically stable molecular scaffolds is paramount. The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, into heterocyclic structures like pyrimidines has emerged as a powerful strategy to enhance their drug-like properties. This guide provides an objective comparison of the stability of trifluoromethyl-substituted pyrimidines against other alternatives, supported by experimental data and detailed methodologies.
The introduction of a trifluoromethyl group into a pyrimidine ring can significantly improve its metabolic stability.[1] This is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond, which is substantially stronger than a carbon-hydrogen (C-H) bond.[1] This increased strength makes the C-F bond more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are major players in drug metabolism.[1] By replacing a metabolically liable group, such as a methyl group, with a trifluoromethyl group, that specific metabolic pathway can be effectively blocked.[1] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
Comparative Stability Data
The following table summarizes the metabolic stability of pyrimidine derivatives with different substituents. While direct head-to-head comparative data for a single pyrimidine core is limited in publicly available literature, the following represents a compilation of data from various sources to illustrate the stability trends.
| Substituent | Compound Example | In Vitro System | Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Data Source Type |
| Trifluoromethyl | Generic 2-CF₃-Pyrimidine | Human Liver Microsomes | Significantly Longer than methyl-substituted analog | Lower than methyl-substituted analog | Inferred from multiple studies[1][2] |
| Methyl | Generic 2-CH₃-Pyrimidine | Human Liver Microsomes | Shorter | Higher | Inferred from multiple studies[1][2] |
| Chloro | 2-Chloropyrimidine | Not specified | Decomposes in the presence of moisture and heat[3][4] | Not applicable | Chemical Stability Data[3][4] |
| Amino | 4-Aminopyrimidine | N/A | Stable for 365 days at room temperature (as capsules)[5] | Not applicable | Chemical Stability Data[5] |
Experimental Protocols
Detailed methodologies for assessing the stability of trifluoromethyl-substituted pyrimidines are crucial for reproducible and reliable results. Below are protocols for key experiments.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
1. Materials:
-
Test Compound (e.g., trifluoromethyl-substituted pyrimidine)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the HLM and phosphate buffer.
-
Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[1]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.[1]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[6]
Chemical Stability: Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products. These studies expose the compound to stress conditions more severe than accelerated stability testing.
1. Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).[3]
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[3]
-
Oxidation: 3% hydrogen peroxide at room temperature.[3]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).[3]
-
Photostability: Expose the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[3]
2. Procedure:
-
Prepare solutions of the test compound in the respective stress condition media.
-
For photostability, expose the solid compound and a solution in a transparent container to a calibrated light source. A dark control should be run in parallel.
-
After a defined period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect any degradation products.
Signaling Pathway and Experimental Workflow Visualization
Many pyrimidine derivatives are developed as kinase inhibitors. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for pyrimidine-based cancer therapeutics.
Caption: Simplified EGFR signaling pathway with pyrimidine inhibitor.
The following diagram illustrates a typical experimental workflow for assessing metabolic stability.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Palladium Catalysts for Pyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine rings through palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry and materials science. Pyrimidine scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of an appropriate palladium catalyst system is critical for the success of these transformations, profoundly influencing reaction yields, selectivity, substrate scope, and overall efficiency. This guide provides an objective comparison of various palladium catalysts for common pyrimidine coupling reactions, supported by experimental data and detailed protocols.
Introduction to Palladium-Catalyzed Pyrimidine Coupling Reactions
Palladium catalysts are highly versatile and efficient for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds. In the context of pyrimidine chemistry, these reactions typically involve the coupling of a halopyrimidine with a suitable partner, such as a boronic acid (Suzuki-Miyaura), an amine (Buchwald-Hartwig), a terminal alkyne (Sonogashira), or an alkene (Heck). The general catalytic cycle for these reactions involves the oxidative addition of the halopyrimidine to a Pd(0) species, followed by transmetalation (or related steps) and reductive elimination to afford the desired product and regenerate the active catalyst.
The reactivity of halopyrimidines in these coupling reactions generally follows the order I > Br > Cl, with chloropyrimidines being the most challenging substrates to activate. The regioselectivity of coupling reactions with polysubstituted pyrimidines is also a key consideration, often influenced by the electronic and steric properties of the substituents and the catalyst system employed.[1]
Comparative Performance of Palladium Catalysts
The selection of the palladium precursor and, more importantly, the associated ligand is crucial for optimizing the outcome of a pyrimidine coupling reaction. Below, we present a comparative summary of various palladium catalyst systems for different types of coupling reactions.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [2] |
| 2 | 4,6-Dichloropyrimidine | Arylboronic acids | Pd(OAc)₂ | PPh₃ | K₃PO₄ | - | - | Reasonable yields | [3] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | - | Good yields | [4] |
| 4 | Pyrimidin-2-yl tosylates | Organosilanes | PdCl₂ | PCy₃ | TBAF/CuCl | Dioxane | - | Good to excellent yields | [5] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Halopyrimidine | Amine | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Arylpyrimidine | Various amines | - | - | - | - | Buchwald-Hartwig conditions | Cleanly C-4 aminated products |[6] | | 2 | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine synthesis | Aryl bromides | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Reflux | 27-82 |[7] | | 3 | Aryl perfluorooctanesulfonates | Amines | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Oil-bath heating | - |[8] |
Table 3: Palladium-Catalyzed Sonogashira Coupling of Halopyrimidines
| Entry | Halopyrimidine | Alkyne | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ (2.5) | PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | Aryl halide | Phenylacetylene | Pd-metallodendrimer (1) | CuI (0.5) | Et₃N | CH₃CN | 60 | 3 | >80 |
Table 4: Palladium-Catalyzed Heck Coupling of Halopyrimidines
| Entry | Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Aryl bromides | Styrene | Pd(OAc)₂ | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts | K₂CO₃ | H₂O/Toluene | 120 | High |[9] | | 2 | Aryl bromides and activated aryl chlorides | - | Pyrimidine-functionalized N-heterocyclic carbene-Pd(II) complexes | - | - | - | Mild conditions | Good |[10] |
Experimental Protocols
Below are representative experimental protocols for key pyrimidine coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with the halopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol), is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a degassed solvent (e.g., 1,4-dioxane, 5 mL). The mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for the required time. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction tube is charged with the halopyrimidine (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). A degassed solvent (e.g., toluene, 5 mL) is then added. The tube is sealed and heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-arylpyrimidine.
General Procedure for Sonogashira Coupling
A mixture of the halopyrimidine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a suitable base (e.g., triethylamine, 2.0 mmol) in a degassed solvent (e.g., THF or DMF, 10 mL) is stirred at room temperature or heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.[11]
General Procedure for Heck Coupling
A mixture of the halopyrimidine (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a suitable ligand (if required), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent (e.g., DMF or NMP, 5 mL) is heated in a sealed tube at the specified temperature for the given time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.[9][12]
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Pyrimidine Coupling Reaction
Caption: A typical experimental workflow for a palladium-catalyzed pyrimidine coupling reaction.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to LC-MS Methods for Reaction Monitoring of Pyrimidine Substitutions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. Pyrimidine and its derivatives are key structural motifs in a vast array of pharmaceuticals, making the efficient tracking of their synthesis, particularly substitution reactions, a critical step in drug development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical tool for this purpose, offering high sensitivity and selectivity.
This guide provides an objective comparison of various LC-MS methods for monitoring pyrimidine substitution reactions, supported by experimental data and detailed protocols. We will explore the nuances of different approaches, from standard High-Performance Liquid Chromatography (HPLC) to the more rapid Ultra-Performance Liquid Chromatography (UPLC), and discuss their applications in both traditional and high-throughput experimental setups.
Comparison of LC-MS Methodologies
The choice of an LC-MS method for reaction monitoring is often a trade-off between speed, resolution, and the specific requirements of the chemical transformation. Below is a comparison of typical HPLC and UPLC methods, highlighting their key performance characteristics.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Typical Application | Routine analysis, purity checks | High-throughput screening, trace-level quantification, complex matrices |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.2% - 100.8% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Run Time | ~ 8 minutes | ~ 2 minutes |
UPLC systems, which utilize columns with smaller particle sizes (typically sub-2 µm), can operate at higher pressures than traditional HPLC systems.[1] This results in significantly faster analysis times and improved resolution and sensitivity.[1][2] For high-throughput experimentation (HTE), where a large number of reaction conditions are screened simultaneously, the speed of UPLC-MS is a major advantage, with analysis times of less than 2 minutes per sample being achievable.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of reaction monitoring. Below are representative protocols for sample preparation and LC-MS analysis for pyrimidine substitution reactions.
General Sample Preparation for Reaction Monitoring
-
Aliquoting and Quenching: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time points. If the reaction is ongoing, it should be quenched immediately by diluting the aliquot in a cold solvent or a solution that neutralizes a reagent or catalyst.
-
Dilution: Dilute the quenched aliquot with a suitable solvent (often the mobile phase) to a concentration within the linear range of the instrument.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC column.[4]
Method 1: UPLC-MS for Monitoring Suzuki Coupling of Dichloropyrimidines
This method is adapted from a study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[5]
-
Instrumentation: Agilent 1260 Infinity II LC System coupled to an ADVION Expression CMSL Mass Spectrometer.[5]
-
Column: Waters XBridge BEH C18 (4.6 mm × 150 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.5 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
Method 2: UPLC-QTOF-MS for Quantification of a Pyrimidine Derivative
This method was developed for the quantification of a genotoxic impurity in a ticagrelor intermediate, showcasing a highly sensitive UPLC-MS setup.[3]
-
Instrumentation: A UPLC system coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Column: Acquity UPLC BEH C18 (100 × 4.6 mm, 1.7 µm).[3]
-
Mobile Phase: Isocratic elution with 20:80 (v/v) 0.1% formic acid in water (A) and acetonitrile (B).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: Ambient.[3]
-
Injection Volume: 2 µL.[3]
-
Run Time: 6.0 min.[3]
-
MS Detection: ESI in positive mode with a time-of-flight analyzer.[3]
Workflows and Logical Relationships
Visualizing the experimental and logical workflows can aid in understanding the process of reaction monitoring using LC-MS.
Caption: A generalized workflow for monitoring a pyrimidine substitution reaction using LC-MS.
The decision-making process for choosing between different LC-MS methodologies can also be visualized.
Caption: A decision tree for selecting between HPLC and UPLC for reaction monitoring.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application [zora.uzh.ch]
Confirming the Structure of Novel Compounds Derived from 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and structural elucidation methodologies for novel compounds derived from 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold often enhances biological activity, making these derivatives promising candidates for drug discovery and agrochemical development.[1] This document outlines detailed experimental protocols and presents key analytical data to aid researchers in the synthesis and definitive structural confirmation of these valuable compounds.
I. Synthesis of Novel Trifluoromethyl Pyrimidine Derivatives
The synthesis of novel compounds from this compound typically involves nucleophilic substitution reactions at the chloro-positions and modifications of the amino group. Below are two common synthetic pathways leading to distinct classes of derivatives: amide- and thiazolo[4,5-d]pyrimidine-containing compounds.
A. General Synthetic Workflow
The transformation of this compound into diverse derivatives generally follows a multi-step synthetic sequence. This often begins with the strategic replacement of the chlorine atoms, followed by functionalization of the C5-amino group.
Caption: General synthetic workflow for derivatization.
B. Synthesis of Amide Derivatives
A prevalent route involves the conversion of the starting material into amide-containing compounds, which have shown significant biological activities.[2][3]
Experimental Protocol:
-
Preparation of Intermediate 4-((6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline: This intermediate is synthesized from this compound through a nucleophilic aromatic substitution reaction with an appropriate aminophenol.
-
Amide Coupling: To a solution of the intermediate aniline (1.0 eq) in dichloromethane (DCM), the desired carboxylic acid (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) are added.[4]
-
The reaction mixture is stirred at room temperature for 10-16 hours.[4]
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final amide derivative.[2][4]
Caption: Synthesis of amide derivatives.
C. Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
Another important class of derivatives are the thiazolo[4,5-d]pyrimidines, which have demonstrated potential as anticancer agents.[5]
Experimental Protocol:
-
Cyclocondensation: A mixture of the appropriate 2-aminothiazole derivative (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours.[5]
-
The reaction is allowed to cool to room temperature overnight, during which a precipitate forms.[5]
-
The precipitate is collected by filtration and recrystallized from a suitable solvent like toluene to afford the 7-oxo-thiazolo[4,5-d]pyrimidine derivative.[5]
-
Chlorination: The 7-oxo derivative is then chlorinated using a mixture of phosphorus oxychloride and phosphorus pentachloride at reflux to yield the 7-chloro-thiazolo[4,5-d]pyrimidine.[5]
-
Amination: The 7-chloro derivative is subsequently reacted with various amines in a suitable solvent to produce a range of 7-amino-thiazolo[4,5-d]pyrimidine derivatives.[5]
II. Structural Confirmation: A Comparative Analysis of Techniques
The definitive confirmation of the structures of these novel compounds relies on a combination of modern spectroscopic and analytical techniques.
A. Spectroscopic and Analytical Workflow
A standardized workflow is employed to ensure the accurate structural elucidation of the newly synthesized compounds.
Caption: Workflow for structural elucidation.
B. Data Comparison for Structural Elucidation
The following tables summarize the key quantitative data obtained from various analytical techniques for representative novel compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data Comparison
| Compound Class | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| Amide Derivative (5a) | 10.46 (s, 1H, -CONH-), 8.99 (s, 1H, pyrimidine-H), 7.78 (s, 1H, pyrimidine-H) | 156.13 (q, J = 35.1 Hz, C-CF₃), 121.82 (q, J = 272.7 Hz, CF₃) | [2] |
| Thiazolo[4,5-d]pyrimidine (2a) | 8.37 (s, 1H, NH), 4.34 (q, 2H, CH₂), 1.26 (t, 3H, CH₃) | 189.21 (C=S), 161.83, 159.02, 121.29 (q, C-CF₃), 117.64 (q, CF₃) | [5] |
| Thiazolo[4,5-d]pyrimidine (4b) | 8.81 (t, 1H, NH), 7.59–7.39 (m, 5H, Ar-H), 3.06–3.47 (q, 2H, CH₂), 1.21-1.16 (t, 3H, CH₃) | 190.37 (C=S), 155.80, 155.08, 153.71, 153.23, 135.93, 133.85, 129.17-130.01 (Ar-C), 36.19 (CH₂), 14.64 (CH₃) | [5] |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| Amide Derivative Intermediate (4b) | C₁₁H₉F₃N₃O | 256.0692 | 256.0691 | [2] |
| Thiazolo[4,5-d]pyrimidine (3e) | C₁₂H₄ClF₄N₃S₂ | 363.9388 | 363.9498 | [5] |
C. Single-Crystal X-ray Diffraction
For compounds that yield high-quality crystals, single-crystal X-ray diffraction provides unambiguous proof of structure.[6][7][8][9]
Experimental Protocol:
-
Crystallization: Suitable single crystals are grown, often by slow evaporation from a solution of the purified compound.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.[9]
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[6]
Table 3: Comparative Crystallographic Data
| Parameter | Compound 5q (Amide Derivative) | Compound 2e (Thiazolo[4,5-d]pyrimidine) | Reference |
| Crystal System | Monoclinic | Monoclinic | [2][5] |
| Space Group | P2(1)/c | P2₁/c | [2][5] |
| a (Å) | 17.2341 (15) | - | [2] |
| b (Å) | 12.1803 (11) | - | [2] |
| c (Å) | 10.5015 (9) | - | [2] |
| β (º) | 97.021 (2) | - | [2] |
| Volume (ų) | 2187.9 (3) | - | [2] |
| R₁ | 0.1469 | - | [2] |
Note: Detailed crystallographic data for compound 2e was mentioned but not fully tabulated in the source material.[5]
III. Biological Activity Comparison
The structural variations in these novel compounds lead to a range of biological activities, highlighting the importance of precise structural confirmation for structure-activity relationship (SAR) studies.
Table 4: Overview of Biological Activities
| Compound Class | Primary Biological Activity | Example | IC₅₀ / Inhibition % | Reference |
| Amide Derivatives | Antifungal | 5l vs. B. cinerea | 100% inhibition | [2][3] |
| Amide Derivatives | Anticancer | 5v vs. PC3 cells | 64.20% inhibition at 5 µg/mL | [3] |
| Thiazolo[4,5-d]pyrimidine Derivatives | Anticancer | 3b | Most active of series | [5] |
This guide demonstrates that a combination of robust synthetic strategies and comprehensive analytical techniques is essential for the successful development and structural confirmation of novel compounds derived from this compound. The presented data and protocols offer a valuable resource for researchers in this field.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine, a halogenated pyrimidine derivative.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for structurally similar compounds and general best practices for the disposal of halogenated organic waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for site-specific procedures.
Hazard Profile and Safety Precautions
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include acute oral toxicity, skin corrosion/irritation, serious eye damage/irritation, and potential respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
-
Gloves: Nitrile rubber gloves are a minimum requirement. For extended contact or spill cleanup, consider double gloving or using more resistant gloves like Viton.
-
Eye Protection: ANSI-approved chemical splash goggles are essential. A face shield should be worn when there is a significant risk of splashing.
-
Lab Coat: A fully buttoned lab coat must be worn. For larger quantities or spill cleanup, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] If work outside a fume hood is unavoidable, respiratory protection may be necessary; consult with your EHS department.
Spill Management Protocol
In the event of a small spill, trained personnel may perform cleanup if it can be completed within 10 minutes.
Procedure for Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container and dispose of it as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.
Step-by-Step Disposal Procedures
Disposal of this compound must be handled as hazardous waste through a licensed disposal facility.[5] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste in a dedicated, compatible, and properly sealed container. Polyethylene containers are generally suitable for halogenated solvent waste.[1]
-
Do not mix with non-halogenated waste to avoid costly disposal of the entire mixture as halogenated waste.[3][7]
-
Keep the container closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound". Do not use abbreviations.
-
Include an accumulation start date on the label.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Ensure all paperwork is completed accurately.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[4] For highly toxic compounds, the first three rinses should be collected.[4]
-
After rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
-
Disposal Workflow Diagram
Caption: Disposal Workflow
Quantitative Data Summary
As no specific SDS was found for this compound, a quantitative data summary cannot be provided. The table below summarizes the GHS Hazard Statements for structurally related compounds to provide an indication of the potential hazards.
| Compound Name | CAS Number | GHS Hazard Statements |
| 4,6-Dichloro-2-methylpyrimidin-5-amine | 39906-04-2 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 5-Amino-4,6-dichloropyrimidine | 5413-85-4 | May cause respiratory irritation. |
| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | 145783-15-9 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 3932-97-6 | Combustible liquid. |
| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 705-24-8 | H301: Toxic if swallowedH314: Causes severe skin burns and eye damage |
This information underscores the importance of handling this compound with extreme care and adhering to the stringent disposal protocols outlined above. Always prioritize safety and environmental responsibility in the laboratory.
References
- 1. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine. The following procedures and recommendations are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound and its derivatives. The following table summarizes the recommended PPE based on data from similar pyrimidine compounds.[7][8]
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[3][7] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves that have been inspected prior to use.[7] Disposable nitrile gloves can offer short-term protection.[8] A lab coat and full-length pants are necessary to prevent skin contact.[9] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved particulate respirator (e.g., N95) or higher is necessary when handling the powder outside of a chemical fume hood to prevent inhalation of dust.[9][10] |
Operational Plan and Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks.[9] Verify that the container is properly labeled with the chemical name and hazard information. Transport the sealed container to the designated storage area.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3] Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][9]
-
Handling : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[3]
-
Spill Management : In case of a spill, evacuate the immediate area.[3] Wear appropriate PPE before attempting to clean up.[6] For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[5] For liquid spills, absorb with an inert material and place in a sealed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste containing this compound, including unused material, contaminated lab supplies (e.g., gloves, weighing paper), and solutions, must be collected in designated, sealed, and clearly labeled waste containers.[9]
-
Halogenated Waste : As a chlorinated and fluorinated compound, it should be disposed of in a container specifically marked for halogenated organic waste.[9]
-
Professional Disposal : The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[9] Follow all local, state, and federal regulations for chemical waste disposal.[2] Do not dispose of this chemical down the drain or in regular trash.[9]
-
Decontamination : All glassware and equipment that have come into contact with the chemical should be decontaminated.[9] Rinse with an appropriate solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste.[9]
Experimental Workflow
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
